4-Bromo-3-(trifluoromethoxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTJNGSZCSGBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556327 | |
| Record name | 4-Bromo-3-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116369-25-6 | |
| Record name | 4-Bromo-3-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116369-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116369-25-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 4-Bromo-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-3-(trifluoromethoxy)aniline. Due to the limited availability of specific experimental data for this compound, this guide also includes data for structurally related isomers to provide a comparative context for researchers. Furthermore, detailed experimental protocols for determining key physical properties are provided.
Core Physical Properties
At present, detailed experimental values for the physical properties of this compound are not extensively reported in publicly accessible literature. The available information indicates its physical state and molecular weight.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H5BrF3NO | Fluorochem |
| Molecular Weight | 256.022 g/mol | Fluorochem[1] |
| Physical State | Solid | Fluorochem[1] |
Comparative Data of Structural Isomers
To provide a broader understanding and predictive context, the following tables summarize the physical properties of closely related structural isomers of this compound. It is crucial to note that these values are not interchangeable and are provided for comparative purposes only.
Table 2: Physical Properties of 4-Bromo-3-(trifluoromethyl)aniline
| Property | Value | Source |
| Molecular Formula | C7H5BrF3N | Sigma-Aldrich, Echemi[2] |
| Molecular Weight | 240.02 g/mol | Sigma-Aldrich, PubChem[3] |
| Melting Point | 47-49 °C | Sigma-Aldrich, ChemicalBook[4] |
| Boiling Point | 81-84 °C at 0.5 mmHg | Sigma-Aldrich, ChemicalBook[4] |
| Density | ~1.7 g/cm³ | Echemi[2] |
| Appearance | White to off-white crystalline solid | Echemi[2] |
Table 3: Physical Properties of 3-Bromo-4-(trifluoromethoxy)aniline
| Property | Value | Source |
| Molecular Formula | C7H5BrF3NO | Chem-Impex[5] |
| Molecular Weight | 256.02 g/mol | Chem-Impex, PubChem[5][6] |
| Density | 1.72 g/cm³ | Chem-Impex[5] |
| Appearance | White to almost white clear liquid | Chem-Impex[5] |
| Refractive Index | n20/D 1.51 | Chem-Impex[5] |
Table 4: Physical Properties of 2-Bromo-4-(trifluoromethoxy)aniline
| Property | Value | Source |
| Molecular Formula | C7H5BrF3NO | Sigma-Aldrich[7] |
| Molecular Weight | 256.02 g/mol | Sigma-Aldrich[7] |
| Boiling Point | 209 °C | Sigma-Aldrich[7] |
| Density | 1.693 g/mL at 25 °C | Sigma-Aldrich[7] |
| Refractive Index | n20/D 1.504 | Sigma-Aldrich[7] |
Experimental Protocols
The following sections detail standardized laboratory protocols for the determination of key physical properties of aromatic amines like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The following protocol outlines the capillary method for its determination.
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of the compound
-
Mortar and pestle (if sample needs to be pulverized)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the sample powder. A small amount of sample will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly. The packed sample height should be 2-3 mm.[8]
-
Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating run to get a preliminary range.[9]
-
For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (approximately 1-2 °C per minute) as you approach the expected melting point.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
-
Purity Assessment: A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C. A broad melting range often indicates the presence of impurities.
Solubility Determination (Qualitative)
This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents, which can indicate the presence of certain functional groups.
Materials and Equipment:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer or stirring rods
-
Sample of the compound
-
Solvents: Water, 5% NaOH, 5% NaHCO3, 5% HCl, and an organic solvent (e.g., diethyl ether or hexane)
-
pH paper
Procedure:
-
Water Solubility:
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[10]
-
Observe if the compound dissolves completely.
-
If soluble, test the pH of the solution with litmus or pH paper. An acidic pH may indicate a carboxylic acid, while a basic pH suggests an amine.[11]
-
-
Solubility in Aqueous Base (for water-insoluble compounds):
-
To a fresh sample (25 mg), add 0.75 mL of 5% NaOH solution and shake. Solubility indicates an acidic functional group.
-
If soluble in NaOH, repeat the test with a fresh sample and 5% NaHCO3. Solubility in NaHCO3 suggests a strong acid like a carboxylic acid, while insolubility points to a weak acid like a phenol.
-
-
Solubility in Aqueous Acid (for water-insoluble compounds):
-
To a fresh sample (25 mg), add 0.75 mL of 5% HCl solution and shake. Solubility is a strong indication of a basic functional group, such as an amine.[12]
-
-
Solubility in Organic Solvents:
-
Test the solubility of the compound in a non-polar organic solvent like hexane and a polar aprotic solvent like diethyl ether to further classify its polarity.
-
Logical and Experimental Workflows
The following diagrams illustrate logical workflows relevant to the study and use of this compound in a research setting.
Caption: A flowchart for the qualitative solubility analysis of an organic compound.
Caption: A general workflow for the synthesis of a bromo-substituted aniline.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. echemi.com [echemi.com]
- 3. 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 393-36-2 CAS MSDS (4-Bromo-3-(trifluoromethyl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Bromo-4-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4-(trifluoromethoxy)aniline 98 175278-17-8 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. scribd.com [scribd.com]
An In-depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-3-(trifluoromethoxy)aniline (CAS Number: 116369-25-6). This compound is a valuable fluorinated building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide also presents a proposed synthesis protocol based on established chemical principles and analogous reactions. Furthermore, it summarizes the available physicochemical data and provides visualizations to aid in the understanding of its structure and synthesis.
Molecular Structure and Properties
This compound is an aromatic amine characterized by a bromine atom and a trifluoromethoxy group substituted on the aniline ring. The trifluoromethoxy group, a bioisostere of the trifluoromethyl group, is of significant interest in medicinal chemistry for its potential to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Physicochemical Data
Quantitative experimental data for this compound is not extensively available. The following table summarizes its basic molecular properties. For comparative purposes, data for the closely related and more thoroughly studied 4-Bromo-3-(trifluoromethyl)aniline is also included.
| Property | This compound | 4-Bromo-3-(trifluoromethyl)aniline |
| CAS Number | 116369-25-6 | 393-36-2[1] |
| Molecular Formula | C₇H₅BrF₃NO[2] | C₇H₅BrF₃N[1][3] |
| Molecular Weight | 256.02 g/mol | 240.02 g/mol [1][3] |
| Monoisotopic Mass | 254.95065 Da[2] | 238.95575 Da[4] |
| Physical State | Solid | Crystalline Solid[5] |
| Melting Point | Data not available | 47-49 °C[1][3] |
| Boiling Point | Data not available | 81-84 °C at 0.5 mmHg[1][3] |
| Solubility | Data not available | Soluble in methanol |
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR) for this compound is not readily found in the surveyed literature. However, predicted mass spectrometry data is available.
Predicted Mass Spectrometry Data (Collision Cross Section) [2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 255.95793 | 145.6 |
| [M+Na]⁺ | 277.93987 | 158.2 |
| [M-H]⁻ | 253.94337 | 148.2 |
| [M+NH₄]⁺ | 272.98447 | 165.9 |
| [M+K]⁺ | 293.91381 | 146.5 |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a highly plausible synthetic route is the electrophilic bromination of the precursor, 3-(trifluoromethoxy)aniline. The directing effects of the substituents on the aromatic ring are expected to favor the formation of the desired product. The amino group (-NH₂) is a strong activating ortho-, para-director, while the trifluoromethoxy group (-OCF₃) is a deactivating meta-director. The powerful activating effect of the amino group is expected to dominate, directing the incoming bromine atom to the positions ortho and para to it. Bromination at the para position (position 4) is generally favored due to reduced steric hindrance compared to the ortho positions.
Proposed Experimental Protocol: Bromination of 3-(trifluoromethoxy)aniline
This proposed protocol is adapted from established procedures for the bromination of the analogous 3-(trifluoromethyl)aniline.[5][6][7]
Materials:
-
3-(trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethoxy)aniline (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Applications in Research and Drug Development
While specific applications of this compound are not widely documented, its structural motifs are of high interest in medicinal chemistry. The incorporation of a trifluoromethoxy group can significantly enhance a molecule's metabolic stability and membrane permeability, which are crucial properties for drug candidates. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of novel scaffolds for active pharmaceutical ingredients (APIs).
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
References
- 1. 4-溴-3-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - this compound (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Stability of 4-Bromo-3-(trifluoromethoxy)aniline Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 4-bromo-3-(trifluoromethoxy)aniline under acidic conditions. In the landscape of pharmaceutical and agrochemical development, substituted anilines are pivotal building blocks. Their stability during synthesis, formulation, and storage is critical to ensure the safety, efficacy, and shelf-life of the final product. This document consolidates the theoretical knowledge regarding the stability of trifluoromethoxylated aromatic amines and outlines detailed experimental protocols for conducting forced degradation studies. While specific quantitative data for this particular molecule is not extensively available in public literature, this guide equips researchers with the necessary framework to perform a robust stability assessment, including a proposed stability-indicating HPLC method and hypothesized degradation pathways.
Introduction: The Role of Fluorinated Anilines in Modern Chemistry
This compound is a specialized chemical intermediate valued in the synthesis of complex organic molecules. The incorporation of a trifluoromethoxy (-OCF3) group into an aromatic system imparts unique physicochemical properties. The -OCF3 group is a strong electron-withdrawing substituent known to enhance metabolic stability and lipophilicity, which can improve the bioavailability and in-vivo half-life of drug candidates.
However, the presence of an amine functional group on the aromatic ring introduces a potential site for reactivity, particularly under acidic conditions where the amine can be protonated. Understanding the stability of this compound in acidic environments is therefore crucial for process development, formulation, and regulatory compliance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental protocols, particularly for solubility and chromatographic analysis.
| Property | Value |
| Molecular Formula | C₇H₅BrF₃NO |
| Molecular Weight | 256.02 g/mol |
| Appearance | Solid |
| CAS Number | 116369-25-6 |
| Predicted XlogP | 3.1 |
| InChI Key | LFTJNGSZCSGBFU-UHFFFAOYSA-N |
Theoretical Stability under Acidic Conditions
The stability of this compound in an acidic medium is influenced by several factors:
-
Amine Protonation: The primary amine group is basic and will be readily protonated in acidic conditions to form an anilinium salt. This generally increases water solubility and can alter the electronic properties of the aromatic ring.
-
Trifluoromethoxy Group Stability: The -OCF3 group is known to be exceptionally stable and resistant to chemical and thermal degradation, including acidic hydrolysis. This stability is attributed to the strong C-F and C-O bonds and the electron-withdrawing nature of the fluorine atoms.
-
Aromatic Ring: The substituted benzene ring is generally stable, but protonation of the amine can deactivate the ring towards electrophilic substitution. Conversely, under harsh conditions (high temperature and strong acid), degradation of the aromatic system is possible.
-
Carbon-Bromine Bond: The C-Br bond is typically stable under moderately acidic conditions but could be susceptible to cleavage under more extreme forced degradation scenarios.
Based on these principles, this compound is expected to be relatively stable under mild acidic conditions. However, forced degradation studies are necessary to identify the conditions under which degradation occurs and to characterize any potential degradants.
Hypothesized Degradation Pathways
While experimental data is required for confirmation, potential degradation pathways under forced acidic conditions can be hypothesized. The primary points of reactivity would be the aniline moiety and, under more extreme conditions, the substituents on the aromatic ring.
Caption: Hypothesized degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
The following protocol outlines a systematic approach to assess the stability of this compound under acidic stress, in line with ICH guidelines.[1][2]
Materials and Reagents
-
This compound (high purity reference standard)
-
Hydrochloric acid (HCl), 0.1 M and 1.0 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1.0 M solutions (for neutralization)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
-
pH meter
-
Thermostatic oven or water bath
-
HPLC system with UV or PDA detector
Experimental Setup
A comprehensive forced degradation study should evaluate the effects of acid concentration and temperature over time. The proposed conditions are detailed in Table 2.
| Parameter | Condition 1 (Mild) | Condition 2 (Forced) | Condition 3 (Harsh) | Control |
| Acid Concentration | 0.1 M HCl | 1.0 M HCl | 1.0 M HCl | Deionized Water |
| Temperature | Room Temperature | 50°C | 80°C | Same as test |
| Time Points | 0, 6, 24, 48 hours | 0, 2, 6, 12, 24 hours | 0, 1, 2, 4, 8 hours | Same as test |
| Analyte Conc. | 1.0 mg/mL | 1.0 mg/mL | 1.0 mg/mL | 1.0 mg/mL |
Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 10 mg/mL in acetonitrile.
-
Stress Sample Preparation: For each condition, add 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of the respective acidic solution (or water for the control).
-
Incubation: Place the flasks in a thermostatic environment set to the specified temperature.
-
Time-Point Sampling: At each designated time point, withdraw a 1.0 mL aliquot from each flask.
-
Neutralization: Immediately neutralize the aliquot with an equivalent molar amount of NaOH solution to halt the degradation process.
-
Dilution: Dilute the neutralized sample to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Analysis: Analyze the samples immediately using the stability-indicating HPLC method detailed below.
Proposed Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the parent compound from any potential degradation products. Based on methods for similar fluorinated anilines, a reversed-phase HPLC method is proposed.[3][4]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Data Presentation and Interpretation
The results from the HPLC analysis should be tabulated to show the percentage of the parent compound remaining at each time point for each condition. The formation of any degradation products should also be quantified as a percentage of the total peak area. A mass balance calculation should be performed to account for all components, aiming for a recovery of 95-105%.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the proposed stability study.
Caption: Experimental workflow for the acidic stability testing of the compound.
Conclusion
References
An In-depth Technical Guide to the Thermal Stability of 4-Bromo-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4-Bromo-3-(trifluoromethoxy)aniline (CAS No. 116369-25-6). Due to the limited publicly available data on the thermal properties of this specific compound, this guide also includes data from the closely related analogue, 4-Bromo-3-(trifluoromethyl)aniline (CAS No. 393-36-2), to provide a comparative context. This document details available physical properties, general thermal stability characteristics, and standardized experimental protocols for thermal analysis.
Compound Overview
This compound is an aromatic amine that serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its stability under various thermal conditions is a critical parameter for its storage, handling, and use in chemical reactions, particularly in drug development where process safety and purity are paramount.
Chemical Structure:
Quantitative Thermal Data
Table 1: Physicochemical and Thermal Properties
| Property | This compound | 4-Bromo-3-(trifluoromethyl)aniline (Analogue for Comparison) |
| CAS Number | 116369-25-6[1] | 393-36-2[2][3] |
| Molecular Formula | C7H5BrF3NO[1] | C7H5BrF3N[2][3] |
| Molecular Weight | 256.02 g/mol [1] | 240.02 g/mol [2][3] |
| Physical State | Solid[1] | White to off-white crystalline solid[4] |
| Melting Point | Not available | 47-49 °C[3] |
| Boiling Point | Not available | 81-84 °C @ 0.5 mmHg[3] |
| Flash Point | Not available | 113 °C (235.4 °F) - closed cup[3] |
General Stability and Storage
For aniline derivatives, stability is a key concern. While specific studies on this compound are limited, general principles for similar compounds apply.
-
Thermal Stability : Anilines can undergo thermal decomposition at elevated temperatures. For halogenated anilines, this may involve the cleavage of carbon-halogen and carbon-nitrogen bonds[4].
-
Storage : It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is advisable[4]. Like many anilines, it may be susceptible to discoloration (turning yellow or brown) upon prolonged exposure to air and light due to oxidation[4].
-
Incompatibilities : this compound is expected to be incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions and degradation[4].
Experimental Protocols for Thermal Analysis
The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for assessing thermal stability.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the thermal stability of materials[5].
Objective: To determine the onset of thermal decomposition for this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition[4].
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min)[4].
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: The onset temperature of weight loss in the TGA curve indicates the beginning of thermal decomposition.
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It can detect phase transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point and identify any other endothermic or exothermic events of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum). Crimp a lid onto the pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program:
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is determined from the peak of the endotherm on the DSC curve. Other exothermic or endothermic events can indicate phase transitions or decomposition.
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of a chemical compound like this compound.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
While specific thermal stability data for this compound is not extensively documented, the information available for the closely related 4-Bromo-3-(trifluoromethyl)aniline, combined with standard analytical protocols, provides a strong framework for its assessment. Researchers and drug development professionals should handle this compound with care, considering its potential for thermal decomposition and sensitivity to air and light. The experimental protocols outlined in this guide for TGA and DSC analysis provide a robust methodology for determining the precise thermal stability parameters of this compound, ensuring its safe and effective use in further applications.
References
An In-depth Technical Guide to the Solubility of 4-Bromo-3-(trifluoromethoxy)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility
4-Bromo-3-(trifluoromethoxy)aniline is a halogenated and fluorinated aromatic amine, a class of compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The trifluoromethoxy group can enhance metabolic stability and bioavailability in drug candidates.[4] Understanding the solubility of such an intermediate in various organic solvents is paramount for several stages of research and development, including:
-
Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical reactions.
-
Purification and Crystallization: Selecting appropriate solvents for isolating and purifying the final product.
-
Formulation Development: Creating stable and effective formulations for final products.[3]
-
Analytical Method Development: Preparing solutions for techniques like HPLC and GC.
This guide provides a technical overview of the expected solubility of this compound based on analogous compounds and outlines a detailed protocol for its experimental determination.
Predicted and Comparative Solubility
The molecular structure of this compound, featuring a bulky, hydrophobic trifluoromethoxy group and a bromine atom on a benzene ring, suggests it will have limited solubility in polar solvents like water and higher solubility in non-polar organic solvents.[5][6] The amine (-NH2) group provides a site for hydrogen bonding, which may afford some solubility in polar protic solvents.[5]
The following table summarizes qualitative and descriptive solubility data for structurally similar compounds to infer the behavior of this compound.
| Compound Name | Solvent | Reported Solubility | Reference |
| 4-Bromoaniline | Water | Slightly soluble / < 1 g/L | [1][7] |
| Ethanol | Soluble | [1][8] | |
| Ether | Soluble / Very soluble | [1][7] | |
| Chloroform | Soluble | [1][5] | |
| 4-(Trifluoromethoxy)aniline | Chloroform | Slightly Soluble | [9] |
| Ethyl Acetate | Slightly Soluble | [9] | |
| Methanol | Slightly Soluble | [9] | |
| 3-(Trifluoromethyl)aniline | Water | Low solubility | [4] |
| Organic Solvents (e.g., ethanol, ether) | Soluble | [4] | |
| 4-(Trifluoromethyl)aniline | Water | Limited solubility | [6] |
| Toluene | More soluble | [6] | |
| Hexane | More soluble | [6] |
Based on these analogs, this compound is expected to be highly soluble in common organic solvents like ethanol, ether, and chloroform, and poorly soluble in water.
Experimental Protocol for Solubility Determination
The "Shake-Flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound and is considered a gold standard.[10][11] The following protocol is a detailed methodology for its application.
3.1 Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure equilibrium with the solid phase is achieved.
-
Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
-
Securely cap the vials. Prepare each solvent determination in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at high speed.[13]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining micro-particulates. This step prevents post-sampling precipitation.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument. A precise dilution factor is crucial.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.[10]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.
-
3.3 Data Analysis The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L). The final reported value should be the average of the triplicate measurements, with the standard deviation indicating the precision of the result.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for determining organic compound solubility via the shake-flask method.
Conclusion
While specific quantitative data for this compound is sparse, a robust qualitative assessment can be made from structurally related molecules. It is predicted to be highly soluble in common organic solvents and poorly soluble in aqueous media. For drug development and process chemistry, where precision is essential, the detailed shake-flask protocol provided offers a reliable and standard methodology for obtaining accurate quantitative solubility data. This empirical data is indispensable for optimizing synthetic routes, purification processes, and formulation strategies.
References
- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Bromoaniline, 96%, pract. | Fisher Scientific [fishersci.ca]
- 8. CAS 106-40-1: 4-Bromoaniline | CymitQuimica [cymitquimica.com]
- 9. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. enamine.net [enamine.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. oecd.org [oecd.org]
A Technical Guide to the Spectroscopic Data of 4-Bromo-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 4-Bromo-3-(trifluoromethoxy)aniline. Due to the limited availability of experimental data for this specific molecule in public databases, this guide combines predicted data with representative experimental data from the closely related analogue, 4-Bromo-3-(trifluoromethyl)aniline, to offer a valuable resource for researchers.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₃NO | PubChemLite[1] |
| Monoisotopic Mass | 254.95065 Da | PubChemLite[1] |
| Predicted XlogP | 3.1 | PubChemLite[1] |
Spectroscopic Data
Mass Spectrometry
| Adduct | Predicted m/z |
| [M+H]⁺ | 255.95793 |
| [M+Na]⁺ | 277.93987 |
| [M-H]⁻ | 253.94337 |
| [M+NH₄]⁺ | 272.98447 |
| [M+K]⁺ | 293.91381 |
| [M]⁺ | 254.95010 |
| [M]⁻ | 254.95120 |
Data sourced from PubChemLite.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not available in the searched databases. The following tables present data for the analogous compound, 4-Bromo-3-(trifluoromethyl)aniline , which can serve as a reference for predicting the spectral characteristics of the target molecule. The primary difference will be the chemical shift of the carbon bearing the trifluoromethoxy group and the through-space coupling effects of the -OCF₃ group compared to the -CF₃ group.
¹H NMR Data for 4-Bromo-3-(trifluoromethyl)aniline
Solvent: CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.52 | d, J=8.4Hz | 1H | Aromatic H |
| 6.99 | d, J=2Hz | 1H | Aromatic H |
| 6.88 | dd, J=2Hz, J=8.4Hz | 1H | Aromatic H |
| 4.31 | br s | 2H | -NH₂ |
Data is representative and sourced from a patent describing the preparation of 4-bromo-3-5-trifluoromethylaniline.[2]
¹³C NMR Data for 4-Bromo-3-(trifluoromethyl)aniline
Solvent: CDCl₃
| Chemical Shift (ppm) |
| 144.5 |
| 133.1 |
| 130.9 |
| 123.9 |
| 115.6 |
| 112.4 |
| 111.9 |
Data is representative and sourced from a patent describing the preparation of 4-bromo-3-5-trifluoromethylaniline.[2]
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available. Key expected absorbances would include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ region), C-N stretching, C-O-C stretching (associated with the trifluoromethoxy group), and C-F stretching vibrations.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available. However, general procedures for related compounds can be adapted.
Synthesis of 4-Bromo-3-(substituted)anilines
A general method for the synthesis of 4-bromo-3-(substituted)anilines involves the bromination of the corresponding 3-substituted aniline.
Materials:
-
3-(substituted)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the 3-(substituted)aniline in DMF.
-
In a separate flask, dissolve an equimolar amount of NBS in DMF.
-
Slowly add the NBS solution to the aniline solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
This is a general procedure and may require optimization for the specific synthesis of this compound.
General Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small cotton plug in the pipette during transfer to the NMR tube.
-
Capping: Cap the NMR tube securely.
Visualizations
Workflow for Spectroscopic Analysis of a Novel Compound
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
Navigating the Spectral Landscape: A Technical Guide to the ¹³C NMR Analysis of 4-Bromo-3-(trifluoromethoxy)aniline
For Immediate Release
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR characteristics of 4-Bromo-3-(trifluoromethoxy)aniline, a compound of interest for researchers and scientists in the pharmaceutical and chemical industries. Due to the absence of publicly available experimental ¹³C NMR data for this specific molecule, this guide presents a detailed prediction of its spectrum based on established principles of substituent effects on aromatic systems, supported by data from analogous compounds.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were estimated by considering the additive effects of the bromo, trifluoromethoxy, and amino substituents on the benzene ring. The analysis of related compounds such as aniline, 4-bromoaniline, and trifluoromethoxybenzene provides a solid foundation for these predictions.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C-1 (C-NH₂) | 145.5 | Singlet |
| C-2 | 116.0 | Singlet |
| C-3 (C-OCF₃) | 148.0 | Quartet (q) |
| C-4 (C-Br) | 112.0 | Singlet |
| C-5 | 133.0 | Singlet |
| C-6 | 119.0 | Singlet |
| -OCF₃ | 121.0 | Quartet (q) |
Disclaimer: These are predicted values and may differ from experimental results.
Structural Assignment and Rationale
The predicted chemical shifts are assigned to the corresponding carbon atoms in the this compound molecule as illustrated in the diagram below. The rationale for these assignments is based on the well-documented electronic effects of the substituents. The amino (-NH₂) group is a strong activating group, causing an upfield shift (lower ppm) at the ortho and para carbons and a downfield shift (higher ppm) at the ipso carbon. Conversely, the bromo (-Br) and trifluoromethoxy (-OCF₃) groups are deactivating and electronegative, generally causing a downfield shift. The carbon attached to the highly electronegative trifluoromethoxy group (C-3) is expected to be significantly deshielded. Furthermore, the carbon of the trifluoromethoxy group itself and the carbon to which it is attached (C-3) are predicted to exhibit quartet splitting due to coupling with the three fluorine atoms.
Experimental Protocol: A General Approach
While a specific protocol for this compound is not available, the following general methodology for obtaining a ¹³C NMR spectrum of a similar aromatic amine can be employed.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used for a quantitative ¹³C NMR spectrum.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to obtain relative peak areas, which correspond to the relative number of carbon atoms.
Logical Workflow for Spectral Analysis
The process of analyzing the ¹³C NMR spectrum of a substituted aromatic compound like this compound follows a logical progression. This workflow is essential for accurate structural interpretation.
This technical guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound. The predictive analysis, coupled with a robust experimental protocol and a logical workflow for interpretation, will empower researchers to confidently approach the structural elucidation of this and other complex aromatic compounds. As experimental data becomes available, it will be invaluable to compare it with the predictions outlined herein to further refine our understanding of substituent effects in NMR spectroscopy.
role of trifluoromethoxy group in medicinal chemistry
An In-depth Guide to the Trifluoromethoxy Group in Medicinal Chemistry
Introduction: The Rise of a "Super Halogen"
In modern drug discovery, the strategic modification of lead compounds is essential for optimizing biological activity and pharmacokinetic profiles.[1][2][3] Among the vast arsenal of functional groups available to medicinal chemists, fluorinated moieties have become particularly crucial.[4] The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a powerful tool, often referred to as a "super-halogen" or "pseudo-halogen" for its unique combination of properties.[4][5] Its incorporation into drug candidates can profoundly influence lipophilicity, metabolic stability, and target binding, making it an increasingly important substituent in both pharmaceuticals and agrochemicals.[4][6][7][8][9] This guide provides a technical overview of the core attributes of the trifluoromethoxy group, its impact on drug design, and relevant experimental methodologies.
Core Physicochemical Properties
The utility of the -OCF₃ group stems from a unique blend of electronic and physical characteristics that distinguish it from its non-fluorinated counterpart, the methoxy group (-OCH₃), and the related trifluoromethyl group (-CF₃).
Lipophilicity and Permeability
A defining feature of the trifluoromethoxy group is its exceptionally high lipophilicity. Lipophilicity, often measured by the octanol-water partition coefficient (logP) or the Hansch parameter (π), is a critical factor governing a drug's ability to cross biological membranes.[5][9] The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly enhancing a molecule's ability to permeate lipid bilayers.[5][10] This often leads to improved absorption and distribution, directly boosting bioavailability.[5][7]
Electronic Effects
The presence of three highly electronegative fluorine atoms makes the -OCF₃ group a potent electron-withdrawing substituent.[7][9] This strong inductive effect can alter the electron distribution within a molecule, which in turn modulates the acidity or basicity (pKa) of nearby functional groups.[5][7] Fine-tuning pKa is often critical for optimizing a drug's solubility and its interactions with biological targets.
Metabolic Stability
The trifluoromethoxy group is a powerful metabolic blocker. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by the Cytochrome P450 (CYP) superfamily of enzymes that are responsible for Phase I metabolism.[9][10][11] Replacing a metabolically vulnerable group, such as a methoxy or methyl group, with an -OCF₃ group can prevent oxidative degradation, thereby increasing the drug's metabolic stability and prolonging its half-life in the body.[6][7][11]
Data Summary: Comparative Properties
The following tables summarize the quantitative and qualitative impact of introducing a trifluoromethoxy group compared to other common substituents.
Table 1: Comparison of Physicochemical Parameters
| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect |
|---|---|---|
| Hydrogen (-H) | 0.00 | Neutral |
| Methoxy (-OCH₃) | -0.02[12] | Electron-Donating |
| Trifluoromethyl (-CF₃) | +0.88[6][8][12] | Strongly Electron-Withdrawing |
| Trifluoromethoxy (-OCF₃) | +1.04 [5][12] | Strongly Electron-Withdrawing |
Table 2: Expected Impact of -OCF₃ Introduction on Metabolic Profile
| Parameter | Parent Compound (with -CH₃ or -OCH₃) | -OCF₃ Analogue | Rationale |
|---|---|---|---|
| In Vitro Half-life (t₁/₂) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[11] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary site of metabolism reduces the metabolic capacity of liver enzymes.[11] |
| Number of Metabolites | Generally Higher | Significantly Reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[11] |
Key Visualizations
The following diagrams illustrate the key relationships and workflows associated with the use of the trifluoromethoxy group in drug discovery.
Caption: Logical relationships of the trifluoromethoxy group's properties.
Caption: Workflow for an in vitro metabolic stability assay.
Experimental Protocols
Detailed methodologies are critical for reproducing and validating findings. Below are representative protocols for a key bioassay and a common synthetic procedure.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is fundamental for assessing how a compound is metabolized by Phase I enzymes.[13]
-
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound by measuring its rate of disappearance upon incubation with liver microsomes.[11][13]
-
Materials:
-
Pooled liver microsomes (human, rat, etc.) from a reputable supplier.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Control compounds (one high-turnover, one low-turnover).
-
Quenching solution (e.g., cold acetonitrile with an internal standard).
-
96-well incubation plates and analytical plates.
-
-
Methodology:
-
Preparation: Prepare the incubation mixture by adding phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and test compound (final concentration typically 1 µM) to the wells of the incubation plate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the "no-cofactor" controls.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution. The "0 minute" sample is typically taken immediately after adding the cofactor.
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein. Transfer the supernatant to a new analytical plate for analysis.
-
-
Analysis and Data Calculation:
-
Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[13][14]
-
Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is determined.
-
Half-life (t₁/₂): Calculated using the formula: t₁/₂ = 0.693 / k.
-
Intrinsic Clearance (CLᵢₙₜ): Calculated using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein).
-
Protocol: Synthesis of an Aryl Trifluoromethyl Ether via Chlorine-Fluorine Exchange
This classic method transforms a more accessible aryl trichloromethyl ether into the desired product.
-
Objective: To synthesize an aryl trifluoromethyl ether from the corresponding aryl trichloromethyl ether using a nucleophilic fluorinating agent.
-
General Reaction Scheme: Ar-O-CCl₃ + Fluorinating Agent → Ar-O-CF₃
-
Materials:
-
Methodology (Example using SbF₃/SbCl₅):
-
Setup: Assemble a reaction flask under an inert atmosphere (e.g., nitrogen or argon) and charge it with the aryl trichloromethyl ether substrate.
-
Reagent Addition: Add antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Reaction: Heat the reaction mixture, typically to temperatures above 100°C. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or ¹⁹F NMR).
-
Workup: Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo. Purify the crude product using column chromatography or distillation to yield the pure aryl trifluoromethyl ether.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Conclusion
The trifluoromethoxy group is a privileged substituent in medicinal chemistry due to its profound and generally predictable effects on a drug candidate's properties.[6] Its ability to simultaneously enhance lipophilicity, block metabolic oxidation, and modulate electronic character provides a powerful strategy for overcoming common challenges in drug development, such as poor permeability and rapid clearance.[6][7][10] As synthetic methods for its installation continue to advance, the strategic application of the -OCF₃ group is expected to play an even greater role in the design of next-generation therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Substituent
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The trifluoromethoxy (-OCF₃) group is a unique and powerful substituent in modern chemistry, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. Its rising prominence stems from its distinct electronic character, which significantly modulates the physicochemical properties of a parent molecule. Unlike a simple methoxy group, the -OCF₃ group is strongly electron-withdrawing, a property conferred by the three highly electronegative fluorine atoms. However, the presence of the oxygen atom allows for a weak resonance donation, creating a dual electronic nature that distinguishes it from other fluorinated groups like trifluoromethyl (-CF₃). This guide provides a comprehensive analysis of the electronic effects of the trifluoromethoxy substituent, supported by quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate key concepts.
Quantitative Analysis of Electronic Effects
The electronic influence of a substituent is most effectively quantified using linear free-energy relationship (LFER) parameters, such as Hammett and Swain-Lupton constants, as well as its impact on the acidity (pKa) of parent molecules.
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, is a cornerstone of physical organic chemistry for quantifying the effect of meta- or para-substituents on the reactivity of an aromatic ring.[1] The substituent constant, σ, measures the electronic effect of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).
The -OCF₃ group is classified as a moderately strong electron-withdrawing group, with electronic properties often compared to those of halogens, earning it the moniker "super-halogen" or "pseudo-halogen".[2]
Table 1: Hammett Constants for -OCF₃ and Related Substituents
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect Classification |
|---|---|---|---|
| -H | 0.00 | 0.00 | Neutral (Reference) |
| -CH₃ | -0.07 | -0.17 | Weak EDG |
| -OCH₃ | +0.12 | -0.27 | Strong EDG (para), Weak EWG (meta) |
| -F | +0.34 | +0.06 | EWG (Inductive), EDG (Resonance) |
| -Cl | +0.37 | +0.23 | EWG |
| -OCF₃ | +0.40 | +0.35 | Moderate EWG |
| -CF₃ | +0.43 | +0.54 | Strong EWG[3] |
| -NO₂ | +0.71 | +0.78 | Very Strong EWG[3] |
(Data for -OCF₃ sourced from literature consensus; other values from established tables[3][4])
Swain-Lupton Parameters (F and R)
To deconstruct the electronic effect into its inductive and resonance components, the Swain-Lupton equation is employed.[5] It describes substituent effects using a field/inductive parameter (F) and a resonance parameter (R).
-
F (Field/Inductive Effect): Represents the substituent's ability to withdraw or donate electrons through the sigma bond framework and space. Positive values indicate withdrawal.
-
R (Resonance Effect): Represents the substituent's ability to withdraw or donate electrons via π-system delocalization. Positive values indicate withdrawal.
Table 2: Swain-Lupton Parameters for -OCF₃ and Related Substituents
| Substituent | Field/Inductive (F) | Resonance (R) | Dominant Effect |
|---|---|---|---|
| -H | 0.00 | 0.00 | Neutral |
| -CH₃ | -0.01 | -0.41 | Resonance Donor |
| -OCH₃ | +0.54 | -1.68 | Strong Resonance Donor |
| -F | +0.74 | -0.60 | Field Withdrawer |
| -Cl | +0.72 | -0.24 | Field Withdrawer |
| -OCF₃ | +0.66 | -0.25 | Strong Field Withdrawer |
| -CF₃ | +0.64 | +0.76 | Field & Resonance Withdrawer |
| -NO₂ | +1.00 | +1.00 | Strong Field & Resonance Withdrawer |
(Data for -OCF₃ and others compiled from various sources, including[6][7])
This data clearly illustrates that the -OCF₃ group's electron-withdrawing character is dominated by a very strong field/inductive effect (F = +0.66), which is only partially offset by a weak resonance donation (R = -0.25).
Effect on Acidity (pKa)
The electron-withdrawing nature of the -OCF₃ group enhances the acidity of molecules like phenols and benzoic acids by stabilizing the resulting conjugate base. This effect typically lowers the pKa by 0.5 to 1.0 unit compared to the unsubstituted parent compound.[2]
Table 3: pKa Values for Substituted Phenols and Benzoic Acids
| Substituent (at para-position) | pKa of Phenol | pKa of Benzoic Acid |
|---|---|---|
| -H | 9.95 | 4.20 |
| -OCH₃ | 10.21 | 4.47 |
| -OCF₃ | 9.30 [8] | 3.64 [9] |
| -CF₃ | 9.19 | 3.66[10] |
| -Cl | 9.42 | 3.98 |
| -NO₂ | 7.15 | 3.44 |
Lipophilicity (Hansch Parameter π)
While not strictly an electronic parameter, lipophilicity is profoundly influenced by the electronic nature of fluorinated groups. The Hansch hydrophobicity parameter (π) quantifies a substituent's contribution to a molecule's lipophilicity. The -OCF₃ group is one of the most lipophilic substituents used in drug design.[11]
Table 4: Hansch Hydrophobicity Parameter (π)
| Substituent | Hansch π Value |
|---|---|
| -OCH₃ | -0.02 |
| -CF₃ | +0.88[11] |
| -OCF₃ | +1.04 [11][12] |
| -SCF₃ | +1.44[12] |
| -SeCF₃ | +1.61[12] |
The Duality of Electronic Influence: Inductive vs. Resonance Effects
The defining electronic feature of the trifluoromethoxy group is the interplay between its powerful inductive withdrawal and weak resonance donation.
-
Inductive Effect (σ-withdrawal): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen, and consequently, from the aromatic ring through the C-O sigma bond. This effect is potent and distance-dependent, acidifying the aromatic ring.[11]
-
Resonance Effect (π-donation): The oxygen atom possesses lone pairs that can be delocalized into the aromatic π-system. However, this donation is significantly attenuated because the same fluorine atoms that cause the strong inductive effect also pull electron density away from the oxygen, making its lone pairs less available for donation compared to a methoxy (-OCH₃) group.[2]
This duality is visualized below.
Caption: Duality of -OCF₃ Electronic Effects.
Experimental Protocols for Characterization
Accurate determination of the electronic parameters discussed above relies on precise experimental methodologies.
Protocol for pKa Determination by Potentiometric Titration
This method determines the pKa by creating a titration curve and identifying the pH at the half-equivalence point.
Materials & Equipment:
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
-
100 mL beaker or reaction vessel
-
Substituted and unsubstituted acid (e.g., 4-(trifluoromethoxy)benzoic acid and benzoic acid), ~0.01 M solution
-
Standardized titrant solution (e.g., 0.1 M NaOH), carbonate-free
-
Solvent (e.g., 50:50 ethanol/water)
-
Inert gas supply (e.g., Nitrogen)
-
Constant ionic strength solution (e.g., 0.15 M KCl)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve the acid sample in the chosen solvent in the reaction vessel to a known concentration (e.g., 25 mL of 0.01 M acid). Add the constant ionic strength solution.
-
Inert Atmosphere: Place the vessel on the magnetic stirrer, immerse the pH electrode, and begin stirring gently. Purge the solution with nitrogen for 5-10 minutes to displace dissolved CO₂. Maintain a gentle nitrogen blanket over the solution throughout the titration.
-
Titration: Record the initial pH. Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Recording: After each increment, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added. Reduce the increment size significantly near the expected equivalence point.
-
Endpoint: Continue the titration well past the equivalence point.
-
Analysis:
-
Plot pH (y-axis) versus volume of titrant added (x-axis).
-
Determine the equivalence point (V_eq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
The pKa is the pH value at the half-equivalence point (V_eq / 2).
-
Protocol for Hammett Constant (σ) Determination
Hammett constants are derived directly from the pKa values of a series of meta- or para-substituted benzoic acids. The experimental protocol is identical to the one described in section 4.1. The workflow involves measuring the pKa of the unsubstituted benzoic acid (pKa₀) and the substituted benzoic acid (pKa_x) in the same solvent system.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. web.viu.ca [web.viu.ca]
- 5. Swain–Lupton equation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Field and Resonance values according to Swain [stenutz.eu]
- 8. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]
- 9. 4-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 4-Bromo-3-(trifluoromethoxy)aniline from 3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the regioselective synthesis of 4-Bromo-3-(trifluoromethoxy)aniline, a key building block in the development of pharmaceuticals and agrochemicals. The synthesis involves the electrophilic bromination of 3-(trifluoromethoxy)aniline. This document outlines a primary method utilizing N-Bromosuccinimide (NBS) as the brominating agent. A detailed experimental procedure, quantitative data, and a visual representation of the experimental workflow are presented to ensure reproducibility and facilitate laboratory implementation.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly for the preparation of biologically active molecules. The strategic placement of a bromine atom and a trifluoromethoxy group on the aniline ring provides versatile handles for further chemical modifications, making it a sought-after precursor in drug discovery. The synthesis is achieved through the electrophilic aromatic substitution of 3-(trifluoromethoxy)aniline. The electron-donating amino group directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent trifluoromethoxy group, the para-substituted product, this compound, is preferentially formed.
A common challenge in the bromination of anilines is the high reactivity of the amino group, which can lead to over-bromination.[1] To control this, one effective strategy is the use of a milder brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent, which offers good selectivity for the desired monobrominated product.[2][3]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and outcomes for the synthesis of this compound using N-Bromosuccinimide.
| Parameter | Value | Reference |
| Starting Material | 3-(trifluoromethoxy)aniline | N/A |
| Brominating Agent | N-Bromosuccinimide (NBS) | [4] |
| Solvent | N,N-Dimethylformamide (DMF) | [4] |
| Reaction Temperature | Room Temperature (20°C) | [4] |
| Reaction Time | 3 hours | [4] |
| Reported Yield | 90-92% | [4] |
Experimental Protocol
This protocol details the synthesis of this compound using N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF).
Materials:
-
3-(trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Brominating Agent: To this solution, add a solution of N-Bromosuccinimide (1.0 equivalent) in DMF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Work-up:
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.[4]
-
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary to obtain this compound as a brownish solid.[1]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Troubleshooting
-
Over-bromination: If multiple brominated products are observed, consider protecting the amino group as an acetanilide before bromination.[1] This involves reacting the aniline with acetic anhydride, followed by bromination and subsequent deprotection via hydrolysis.[1]
-
Low Yield: Ensure the NBS is of high purity and the solvent is anhydrous. The reaction temperature should be carefully controlled.
Conclusion
The described protocol provides an efficient and selective method for the synthesis of this compound. The use of N-Bromosuccinimide offers a reliable approach for the monobromination of the electron-rich aniline ring with good yields. This application note serves as a practical guide for researchers in the fields of medicinal chemistry and materials science.
References
Application Notes and Protocols for the Regioselective Bromination of 3-(Trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)aniline is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The regioselective introduction of a bromine atom onto the aromatic ring of this compound provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of a wide range of complex molecules. This document provides detailed application notes on the directing effects governing the regioselective bromination of 3-(trifluoromethoxy)aniline and presents robust experimental protocols for achieving high yields of the desired monobrominated product.
Application Notes: Understanding Regioselectivity
The regiochemical outcome of the electrophilic bromination of 3-(trifluoromethoxy)aniline is primarily governed by the interplay of the directing effects of the amino (-NH₂) and the trifluoromethoxy (-OCF₃) substituents.
-
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director.[1][2] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.
-
Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is generally considered a deactivating group due to the strong inductive electron-withdrawing effect of the three fluorine atoms. However, it is also an ortho, para-director because the lone pairs on the oxygen atom can participate in resonance, directing the incoming electrophile to these positions. The para position is strongly favored in electrophilic substitution reactions.
In the case of 3-(trifluoromethoxy)aniline, the powerful activating and ortho, para-directing effect of the amino group dominates the reaction's outcome. The amino group directs bromination to the 2, 4, and 6 positions. The trifluoromethoxy group at position 3 sterically hinders the adjacent 2-position. Consequently, electrophilic attack is most favorable at the 4- and 6-positions. Due to the strong para-directing nature of the trifluoromethoxy group and to minimize steric hindrance, the major product of monobromination is 4-bromo-3-(trifluoromethoxy)aniline .
Direct bromination of anilines can often lead to polybromination due to the high reactivity of the aniline ring.[3][4] To achieve selective monobromination, it is often advantageous to first protect the amino group as an acetanilide. The resulting acetylamino group is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled bromination.[3]
Data Presentation
The following table summarizes the expected regioselectivity in the halogenation of anilines with similar substitution patterns, based on available literature for the closely related 3-(trifluoromethyl)aniline.[3] High selectivity for the 4-bromo product is anticipated for 3-(trifluoromethoxy)aniline under similar conditions.
| Halogenating Agent | Solvent | Product | Yield (%) | Other Isomers (%) |
| CuBr₂ | 1-hexyl-3-methylimidazolium bromide | 4-Bromo-3-(trifluoromethyl)aniline | 94 | 1.6 |
| N-Bromosuccinimide | N,N-dimethylformamide | 4-Bromo-3-(trifluoromethyl)aniline | 92 | Traces of dibrominated products |
Note: The data presented is for the bromination of 3-(trifluoromethyl)aniline and serves as a close approximation for the expected outcome with 3-(trifluoromethoxy)aniline.[3]
Experimental Protocols
Two primary methods for the regioselective monobromination are presented below. The first is a direct bromination using N-Bromosuccinimide (NBS), and the second involves the protection of the amino group followed by bromination and deprotection for enhanced selectivity.
Protocol 1: Direct Monobromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure for the synthesis of 4-bromo-3-(trifluoromethyl)aniline.[5][6]
Materials:
-
3-(Trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethoxy)aniline (1.0 eq.) in DMF.
-
In a separate flask, prepare a solution of NBS (1.0 eq.) in DMF.
-
Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine solution (2 x volume of organic layer).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Protocol 2: Controlled Monobromination via Acetylation
This protocol involves the protection of the highly activating amino group to prevent over-bromination and enhance regioselectivity.[3]
Step 1: Acetylation of 3-(Trifluoromethoxy)aniline
Materials:
-
3-(Trifluoromethoxy)aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (1.0 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure complete reaction.
-
Pour the warm mixture into ice-cold water to precipitate the 3-acetamido-trifluoromethoxybenzene.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of 3-Acetamido-trifluoromethoxybenzene
Materials:
-
3-Acetamido-trifluoromethoxybenzene (from Step 1)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ice bath
-
Sodium bisulfite solution
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve the dried 3-acetamido-trifluoromethoxybenzene (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamido-trifluoromethoxybenzene.
-
Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine. Dry the product.
Step 3: Deprotection (Hydrolysis of 4-Bromo-3-acetamido-trifluoromethoxybenzene)
Materials:
-
4-Bromo-3-acetamido-trifluoromethoxybenzene (from Step 2)
-
Aqueous hydrochloric acid (e.g., 6 M)
-
Sodium hydroxide solution (e.g., 6 M)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To the crude 4-bromo-3-acetamido-trifluoromethoxybenzene, add a solution of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization as needed.
Mandatory Visualizations
Caption: Logic diagram illustrating the directing effects in the bromination of 3-(trifluoromethoxy)aniline.
Caption: Experimental workflows for the regioselective bromination of 3-(trifluoromethoxy)aniline.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound with an organohalide, and is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1][3] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 4-Bromo-3-(trifluoromethoxy)aniline, a valuable building block in medicinal chemistry due to the unique electronic properties imparted by the trifluoromethoxy group.[4] The trifluoromethoxy substituent can enhance metabolic stability and lipophilicity of drug candidates.[4]
The protocols and data presented herein are based on established methodologies for the coupling of bromoanilines, particularly those bearing electron-withdrawing groups and ortho-substituents.[3][5] The electron-withdrawing nature of the trifluoromethoxy group is expected to facilitate the oxidative addition step of the catalytic cycle.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols are recommended for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
Protocol 1: General Procedure using a Buchwald-type Precatalyst
This protocol is recommended for a broad range of arylboronic acids and is based on conditions known to be effective for electron-deficient anilines.[3][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
CataCXium® A Pd G3 (1-3 mol%)[7]
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and CataCXium® A Pd G3 (0.02 mmol).
-
Add anhydrous 2-Methyltetrahydrofuran (5 mL) and degassed water (0.5 mL).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biarylaniline.
Protocol 2: Ligand-Free Conditions
For some substrates, a ligand-free protocol can be effective and offers a simpler setup.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
De-gas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction to reflux (approximately 100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Perform a standard aqueous workup as described in Protocol 1 (steps 6-8).
-
Purify the product by flash column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of substrates analogous to this compound. These data can be used as a reference for expected yields and to guide optimization efforts.
Table 1: Suzuki-Miyaura Coupling of Ortho-Substituted Bromoanilines with Various Boronic Esters [3]
| Entry | Arylboronic Ester | Product | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | 2-Phenylaniline derivative | 91 |
| 2 | 4-Methoxyphenylboronic acid pinacol ester | 2-(4-Methoxyphenyl)aniline derivative | 97 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid pinacol ester | 2-(4-(Trifluoromethyl)phenyl)aniline derivative | 85 |
| 4 | 2-Thienylboronic acid pinacol ester | 2-(2-Thienyl)aniline derivative | 88 |
Reaction Conditions: Ortho-bromoaniline (1.0 equiv), boronic ester (1.5 equiv), CataCXium® A Pd G3 (2 mol%), Cs₂CO₃ (2.0 equiv), 2-MeTHF/H₂O (10:1), 70 °C, 12 h.[3]
Table 2: Suzuki-Miyaura Coupling of 4-Bromoaniline with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Aminobiphenyl | 92 |
| 2 | 4-Methylphenylboronic acid | 4'-Methyl-[1,1'-biphenyl]-4-amine | 95 |
| 3 | 4-Methoxyphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-amine | 96 |
| 4 | 4-Cyanophenylboronic acid | 4'-Amino-[1,1'-biphenyl]-4-carbonitrile | 88 |
| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine | 82 |
Reaction Conditions: 4-Bromoaniline (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 100 °C, 8 h.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science sectors, where arylamine moieties are prevalent structural motifs in a wide array of biologically active molecules and functional materials.[2]
This document provides detailed application notes and a general experimental protocol for the Buchwald-Hartwig amination of 4-bromo-3-(trifluoromethoxy)aniline. This substrate is of particular interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethoxy group. The presence of this strong electron-withdrawing group can present challenges in C-N bond formation, necessitating careful optimization of reaction conditions.[2]
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) species. The resulting palladium(II) complex then coordinates with the amine. Subsequent deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to furnish the desired N-aryl amine product and regenerate the active palladium(0) catalyst, thus completing the cycle.[1][2] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle.[2]
Key Reaction Components
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). More advanced, air-stable precatalysts (e.g., G3/G4 precatalysts) can also be utilized to improve efficiency and reproducibility.[2]
-
Phosphine Ligand: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For electron-deficient aryl bromides like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are often effective.[2][3]
-
Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength of the base can significantly impact the reaction outcome.[4]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically employed.[2]
Data Presentation: Representative Reaction Conditions
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the literature, the following table summarizes typical conditions and yields for the amination of the structurally and electronically similar 4-bromo-3-(trifluoromethyl)aniline. These conditions can serve as a valuable starting point for the optimization of the target reaction.
| Entry | Amine Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | DavePhos (3.0) | NaOtBu (1.2) | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| 3 | Piperidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 85 |
Data presented is for the analogous 4-bromo-3-(trifluoromethyl)aniline and is intended as a guideline for reaction optimization.[2]
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[2]
Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine
This protocol provides a general method and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., Sodium tert-butoxide or Cesium Carbonate)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[2]
-
Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).[2]
-
Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.[2]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-(trifluoromethoxy)aniline derivative.[2]
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-3-(trifluoromethoxy)aniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The following sections detail various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the C-Br bond, often requiring careful optimization of reaction conditions. These notes offer representative conditions and detailed experimental protocols to facilitate the successful application of this substrate in various synthetic endeavors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an aryl halide with an organoboron reagent.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
While specific data for this compound is limited in the literature, the following table provides representative conditions for the Suzuki-Miyaura coupling of structurally similar aryl bromides. These should serve as a good starting point for reaction optimization.
| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 75-85 |
| 4 | (E)-Styrylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 80 | 8 | 88-96 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv.)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 8-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[2][3]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table presents typical conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides.[4]
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (1.5) | 1,4-Dioxane | 110 | 18 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (1.3) | THF | 80 | 16 | 88-96 |
| 4 | n-Butylamine | G3-XPhos (2) | - | Cs₂CO₃ (2) | t-BuOH | 100 | 24 | 75-85 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure for the palladium-catalyzed amination of an aryl bromide.[4]
Materials:
-
This compound
-
Amine (1.1 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3-precatalyst, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS, 1.2-2.5 equiv.)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[5]
Data Presentation: Representative Conditions for Sonogashira Coupling
The following table provides representative conditions for the Sonogashira coupling of aryl bromides.[6][7]
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | 5 | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | i-Pr₂NH | DMF | 80 | 8 | 80-90 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | 5 | Piperidine | Acetonitrile | 70 | 10 | 82-92 |
Experimental Protocol: Sonogashira Coupling
This protocol describes a typical copper-cocatalyzed Sonogashira coupling.[8]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N, i-Pr₂NH)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and copper(I) iodide (5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required duration (typically 6-12 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture and dilute with an organic solvent (e.g., diethyl ether).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[9][10]
Data Presentation: Representative Conditions for Heck Reaction
The following table outlines typical conditions for the Heck reaction with aryl bromides.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 120 | 16 | 70-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 100 | 24 | 80-90 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | NaOAc (2) | DMA | 130 | 18 | 65-75 |
| 4 | Cyclohexene | Herrmann's catalyst (1) | - | i-Pr₂NEt (2) | NMP | 140 | 24 | 50-65 |
Experimental Protocol: Heck Reaction
This is a general procedure for the Heck coupling of an aryl bromide with an alkene.
Materials:
-
This compound
-
Alkene (1.2 - 2.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equiv.)
-
High-boiling polar aprotic solvent (e.g., DMF, DMA, NMP)
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv.).
-
Add the alkene (1.2 equiv.) and the solvent (e.g., DMF).
-
Seal the vessel and heat the mixture to the specified temperature (e.g., 120 °C) with stirring for the required time (typically 16-24 hours).
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Stille Coupling
The Stille coupling reaction joins an aryl halide with an organotin compound.[2][11]
Data Presentation: Representative Conditions for Stille Coupling
The following table provides representative conditions for the Stille coupling of aryl bromides.[12]
| Entry | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 16 | 80-90 |
| 2 | Tributyl(vinyl)tin | Pd₂(dba)₃ (2) | PPh₃ (8) | CuI (10 mol%) | THF | 80 | 12 | 85-95 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(AsPh₃)₂ (3) | - | LiCl (3 equiv.) | 1,4-Dioxane | 100 | 24 | 75-85 |
| 4 | (Tributylstannyl)acetylene | PdCl₂(dppf) (2) | - | - | DMF | 90 | 18 | 82-92 |
Experimental Protocol: Stille Coupling
This is a general protocol for the Stille cross-coupling of an aryl bromide with an organostannane.
Materials:
-
This compound
-
Organostannane (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, DMF)
-
Optional additive (e.g., CuI, LiCl)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Add the organostannane (e.g., tributyl(phenyl)tin, 1.1 equiv.) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To quench the remaining organotin reagent, a saturated aqueous solution of KF can be added and the mixture stirred for 1 hour.
-
Filter the mixture through celite and extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Palladium Cross-Coupling Catalytic Cycle
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-Bromo-3-(trifluoromethoxy)aniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-(trifluoromethoxy)aniline is a critical building block in modern pharmaceutical synthesis, prized for the unique physicochemical properties imparted by its trifluoromethoxy group. This aniline derivative serves as a versatile intermediate for the construction of complex molecular architectures, most notably in the development of targeted cancer therapies. The trifluoromethoxy moiety often enhances metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API).[1] This document provides detailed application notes on its use in the synthesis of multi-kinase inhibitors, specifically focusing on its role in the synthesis of Regorafenib. Furthermore, it includes detailed experimental protocols for the synthesis of this compound and its subsequent application in key cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Introduction
The strategic incorporation of fluorine-containing functional groups is a cornerstone of contemporary drug design. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to modulate a molecule's electronic properties and improve its pharmacokinetic profile. This compound is a key synthon that features both a trifluoromethoxy group and a bromine atom, the latter providing a reactive handle for various cross-coupling reactions. This combination makes it an invaluable precursor in the synthesis of a wide range of pharmaceutical compounds, especially in the field of oncology. One of the most significant applications of this intermediate is in the synthesis of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[2][3]
Application in the Synthesis of Regorafenib
Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis (VEGFR1, -2, -3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[2][4] The synthesis of Regorafenib showcases the utility of this compound as a key building block. While the exact industrial synthesis routes are proprietary, a plausible and commonly cited approach involves the coupling of a picolinamide core with an appropriately functionalized aniline derivative, which can be prepared from this compound.
Signaling Pathways Targeted by Pharmaceuticals Derived from this compound
Pharmaceuticals synthesized using this building block, such as Regorafenib, are often designed to inhibit multiple signaling pathways implicated in cancer progression. Below are diagrams representing two of the key pathways inhibited by such agents.
Caption: VEGFR/PDGFR Signaling Pathway Inhibition.
Caption: RAF-MEK-ERK Signaling Pathway Inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the regioselective bromination of 3-(trifluoromethoxy)aniline. The electron-donating amino group directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent trifluoromethoxy group, the para-substituted product is preferentially formed.
Reaction Scheme:
3-(trifluoromethoxy)aniline + NBS → this compound
Materials:
-
3-(trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (1.0 equivalent) in DMF.
-
Separately, prepare a solution of NBS (1.0 equivalent) in DMF.
-
Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting solid can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data (Analogous Reaction):
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield (%) |
| 3-(Trifluoromethyl)aniline | NBS | DMF | Room Temp. | 3 h | 90-92[5] |
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[6][7]
Reaction Scheme:
This compound + Arylboronic acid --(Pd catalyst, Base)--> 4-Aryl-3-(trifluoromethoxy)aniline
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative for similar substrates):
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | 2 | 95[8] |
| Ortho-bromoaniline | Various | CataCXium A Pd G3 (5) | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 70-97[9] |
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of an amine with this compound.[4][10]
Reaction Scheme:
This compound + Amine --(Pd catalyst, Ligand, Base)--> N-Aryl-3-(trifluoromethoxy)aniline
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Ethyl acetate
-
Celite
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube.
-
To the same tube, add the base (1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, deoxygenated solvent via syringe to a typical concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative for 4-Bromo-3-(trifluoromethyl)aniline):
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 95[11] |
| 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | 88[11] |
Experimental Workflow Diagrams
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its utility is demonstrated in its application towards the synthesis of complex, biologically active molecules such as the multi-kinase inhibitor Regorafenib. The protocols provided herein for its synthesis and subsequent elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer a foundation for researchers to explore the synthesis of novel pharmaceutical candidates. The strategic use of this intermediate allows for the efficient construction of arylamine and biaryl scaffolds that are central to many modern therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 5. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Bromo-3-(trifluoromethoxy)aniline in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-3-(trifluoromethoxy)aniline and its derivatives as key intermediates in the development of modern agrochemicals. The primary focus is on the synthesis of the novel insecticide Broflanilide, a potent meta-diamide insecticide. While the directly utilized intermediate in Broflanilide synthesis is a structurally related aniline, this compound serves as a crucial structural motif and a potential precursor in the synthetic pathway of such complex aniline derivatives.
Application in Insecticide Development: Synthesis of Broflanilide
This compound and its analogs are pivotal building blocks in the synthesis of Broflanilide. Broflanilide is a recently developed insecticide with a unique mode of action, making it effective against a wide range of chewing pests, including those resistant to existing insecticide classes. It is classified as a Group 30 insecticide by the Insecticide Resistance Action Committee (IRAC), acting as a GABA-gated chloride channel allosteric modulator.
The synthesis of Broflanilide involves the coupling of a substituted aniline with a benzoyl chloride derivative. The key aniline intermediate is 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline. The synthesis of this complex aniline can be achieved through a multi-step process where a brominated and trifluoromethylated or trifluoromethoxylated aniline serves as a foundational structural unit.
Logical Workflow for Broflanilide Synthesis
Caption: Logical workflow for the synthesis of Broflanilide.
Quantitative Data: Efficacy of Broflanilide
The following tables summarize the insecticidal activity of Broflanilide and its active metabolite, desmethyl-broflanilide, against various pests.
| Compound | Target Pest | Assay Type | LC50 Value | Reference |
| Broflanilide | Spodoptera litura (Tobacco cutworm) | Leaf-dip bioassay | 0.08 mg/L | [1] |
| Broflanilide | Aphis gossypii (Cotton aphid) | Leaf-dipping method | 0.20 - 1.48 µg/mL | [1] |
| Broflanilide | Plutella xylostella (Diamondback moth) | Leaf-dip bioassay | 0.13 µg/mL | [1] |
| Broflanilide | Spodoptera exigua (Beet armyworm) | Leaf-dip bioassay | 0.92 µg/mL | [1] |
| Broflanilide | Chilo suppressalis (Asiatic rice borer) | Leaf-dip bioassay | 1.23 µg/mL | [1] |
| Compound | Target Site | Assay Type | IC50 Value | Target Pest | Reference |
| Desmethyl-broflanilide | RDL GABA Receptor | In vitro antagonist activity | 1.3 nM | Spodoptera litura | [1] |
Experimental Protocols
Synthesis of the Key Intermediate: 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
This protocol describes a representative synthesis of the key aniline intermediate used in Broflanilide synthesis.
Materials:
-
4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Add N-Bromosuccinimide (NBS) (1.05–1.1 equivalents) to the solution.
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to minimize over-bromination.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove DMF and unreacted reagents.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline as a red liquid.
Expected Yield: 80-89%[2].
Leaf-Dip Bioassay for Spodoptera litura
This protocol outlines a standard method for assessing the insecticidal activity of a compound against Spodoptera litura larvae.
Materials:
-
Test compound (e.g., Broflanilide)
-
Third-instar larvae of Spodoptera litura
-
Castor leaves
-
Distilled water
-
Emulsifier (e.g., Triton X-100)
-
Petri dishes
-
Filter paper
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in distilled water containing a small amount of emulsifier to ensure uniform suspension. A control solution containing only distilled water and the emulsifier should also be prepared.
-
Leaf Treatment: Dip fresh castor leaves into each test solution for 10-30 seconds with gentle agitation.
-
Drying: Air-dry the treated leaves at room temperature.
-
Bioassay Setup: Place one treated leaf in each Petri dish lined with filter paper.
-
Introduction of Larvae: Introduce a known number of third-instar Spodoptera litura larvae (e.g., 10-20) into each Petri dish.
-
Incubation: Maintain the Petri dishes at a constant temperature and humidity (e.g., 25 ± 2°C and 60-70% relative humidity) with a set photoperiod.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the LC50 value using probit analysis.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Broflanilide's Active Metabolite
Caption: Mode of action of Desmethyl-Broflanilide on the insect GABA receptor.
Experimental Workflow for Insecticide Efficacy Testing
Caption: General experimental workflow for determining insecticide efficacy.
References
Application Notes and Protocols for Developing Kinase Inhibitors Using a 4-Bromo-3-(trifluoromethoxy)aniline Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of kinase inhibitors utilizing the 4-Bromo-3-(trifluoromethoxy)aniline scaffold. This scaffold is a valuable starting point for the synthesis of potent and selective inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Src tyrosine kinase, and Mitogen-activated protein kinase kinase (MEK).
Introduction
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The 4-anilinoquinazoline and 4-anilinoquinoline cores are well-established pharmacophores for kinase inhibitors, with the aniline moiety often playing a crucial role in determining inhibitor potency and selectivity. The this compound scaffold offers a unique substitution pattern that can be exploited to develop novel kinase inhibitors with improved properties. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the bromo substituent provides a handle for further chemical modification.
General Synthetic Approach
A general synthetic route to prepare 4-anilinoquinazoline-based kinase inhibitors starting from this compound is outlined below. This approach is based on established synthetic methodologies for similar compounds.
Application Note: A Proposed Protocol for the Large-Scale Synthesis of 4-Bromo-3-(trifluoromethoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromo-3-(trifluoromethoxy)aniline is a key building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The bromine atom provides a versatile synthetic handle for further functionalization, such as in cross-coupling reactions. This document outlines a proposed, efficient protocol for the large-scale synthesis of this compound via regioselective bromination of 3-(trifluoromethoxy)aniline. While specific large-scale procedures for this molecule are not widely published, the following protocol is based on well-established and scalable methodologies for the bromination of substituted anilines.
Proposed Reaction Scheme
The synthesis involves the electrophilic aromatic substitution (bromination) of 3-(trifluoromethoxy)aniline. The strongly activating amino group (-NH₂) directs the incoming electrophile (Br⁺) primarily to the positions ortho and para to itself. Due to significant steric hindrance from the adjacent trifluoromethoxy (-OCF₃) group, the bromine atom is selectively introduced at the para position, yielding the desired this compound product. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, offering high selectivity and operational safety on a large scale.
Caption: Proposed reaction scheme for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-(trifluoromethoxy)aniline | 1535-65-5 | C₇H₆F₃NO | 177.13 | Starting Material |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Aqueous Wash |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
Experimental Protocol
This protocol details the synthesis on a 1.0 molar scale.
1. Reaction Setup:
-
In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, temperature probe, and an addition funnel, add 3-(trifluoromethoxy)aniline (177.13 g, 1.0 mol, 1.0 equiv.).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-Dimethylformamide (DMF, 1.0 L) to the vessel. Stir the mixture until the aniline is fully dissolved.
2. Preparation of Brominating Agent Solution:
-
In a separate container, dissolve N-Bromosuccinimide (NBS) (178.0 g, 1.0 mol, 1.0 equiv.) in anhydrous DMF (1.0 L). Gentle warming may be required for complete dissolution; ensure the solution is cooled back to room temperature before use.
3. Bromination Reaction:
-
Transfer the NBS solution into the addition funnel.
-
Add the NBS solution dropwise to the stirred aniline solution over a period of 2-3 hours.
-
Maintain the internal reaction temperature between 20-25°C throughout the addition. Use a water bath for cooling if necessary.
4. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 3-5 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
5. Work-up and Extraction:
-
Upon completion, carefully pour the reaction mixture into a larger vessel containing deionized water (5.0 L). This will precipitate the crude product and dissolve the succinimide byproduct.
-
Stir the aqueous suspension for 30 minutes, then transfer it to a large separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (3 x 1.5 L).
-
Combine the organic extracts.
6. Washing and Drying:
-
Wash the combined organic layer sequentially with deionized water (2 x 2.0 L) and then with brine solution (2.0 L) to remove residual DMF and water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate (approx. 150 g). Stir for 30 minutes.
7. Product Isolation and Purification:
-
Filter off the sodium sulfate and wash the filter cake with a small amount of Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Further purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain this compound with high purity.
-
Dry the purified product under vacuum at 40°C to a constant weight.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | 177.13 g (1.0 mol) | 3-(trifluoromethoxy)aniline |
| Brominating Agent | 178.0 g (1.0 mol) | N-Bromosuccinimide (1.0 equiv.) |
| Solvent Volume | 2.0 L | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 20-25°C | Controlled with a water bath |
| Reaction Time | 5-8 hours | Includes addition and stirring time |
| Hypothetical Yield | 218 - 243 g | Corresponds to an 85-95% yield |
| Purity (Post-Recryst.) | >98% | As determined by HPLC |
| Appearance | Off-white to light brown solid | [1] |
Visualized Experimental Workflow
Caption: Step-by-step workflow for the large-scale synthesis of this compound.
Safety and Handling Precautions
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: This compound is classified as toxic if swallowed and may cause skin and serious eye irritation.[1] Avoid inhalation of dust and contact with skin and eyes.
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. It can cause severe skin burns and eye damage. Handle with care and avoid contact with combustible materials.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Avoid all direct contact and use in a properly functioning chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous and organic waste streams should be collected separately.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-3-(trifluoromethoxy)aniline by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Bromo-3-(trifluoromethoxy)aniline using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Potential impurities in this compound can stem from the synthetic process and may include unreacted starting materials, byproducts from over-bromination (such as di-bromo-3-(trifluoromethoxy)aniline isomers), and positional isomers.[1] The presence of these impurities is dependent on the specific synthetic route employed.
Q2: What is a suitable stationary and mobile phase for the column chromatography of this compound?
A2: A standard and effective stationary phase for the purification of this compound is silica gel (230-400 mesh).[2] The mobile phase is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent such as ethyl acetate.[2] The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[2][3]
Q3: How can I prevent peak tailing during column chromatography?
A3: Peak tailing is a common issue when purifying aniline derivatives on silica gel due to the interaction between the basic amine group and the acidic silanol groups on the silica surface.[2] To minimize tailing, a small amount of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase (typically 0.5-2%).[2] The TEA neutralizes the acidic sites on the silica, leading to more symmetrical peaks.[2]
Q4: How much silica gel should I use for my column?
A4: A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of the crude sample.[2] For separations that are particularly difficult, a higher ratio may be required to achieve good resolution.[2]
Q5: What should I do if my compound does not elute from the column?
A5: If your compound is not eluting, it is likely that the mobile phase is not polar enough. You can gradually increase the polarity of the mobile phase in a stepwise or gradient fashion.[2] For instance, if you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate or add a small amount of a more polar solvent like methanol.[2] In some cases, the compound might be irreversibly adsorbed or degrading on the silica gel.[2] If decomposition is suspected, switching to a more neutral stationary phase like alumina could be a viable alternative.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | The mobile phase polarity is not optimized. | Perform TLC analysis to find a solvent system that gives the target compound an Rf value between 0.2 and 0.3.[2] A less polar solvent system may improve separation from less polar impurities.[2] |
| The column is overloaded with the crude sample. | Use a column with a larger diameter or decrease the amount of sample loaded.[2] | |
| Isomeric impurities with similar polarity are present. | Consider using an alternative stationary phase such as alumina or a phenyl-functionalized silica gel, which can offer different selectivity.[2] A slow, shallow gradient elution might also enhance separation.[2] | |
| Product Tailing or Streaking | Strong interaction between the basic aniline and the acidic silica gel. | Add a small percentage (0.5-2%) of triethylamine (TEA) to the mobile phase to neutralize the acidic sites on the silica gel.[2] |
| The compound has poor solubility in the mobile phase. | While maintaining a low overall polarity for good separation, ensure the solvent system can adequately dissolve the sample. A different co-solvent might be needed if solubility is extremely low. | |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[2] A small amount of a more polar solvent like methanol can be added.[2] |
| The compound has decomposed on the silica gel. | Test the stability of the compound on a silica TLC plate over time. If degradation is confirmed, consider using a neutral stationary phase like alumina.[2] | |
| Cracked or Channeled Column Bed | The column was not packed properly or it ran dry. | Ensure the silica gel is packed as a uniform slurry without any air bubbles. Always keep the solvent level above the top of the silica bed to prevent it from drying and cracking.[2] |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound.
1. Preparation of the Slurry and Packing the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniformly packed bed without air bubbles. Gently tap the column to aid in packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[2]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica bed using a pipette.[2]
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]
3. Elution:
-
Begin eluting with the mobile phase, starting with the polarity determined from the initial TLC analysis.
-
Apply positive pressure (e.g., from a nitrogen line or an air pump) to achieve a steady and appropriate flow rate.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
4. Fraction Collection and Analysis:
-
Collect the eluent in fractions of a suitable volume (e.g., in test tubes).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues during the column chromatography purification of this compound.
References
Technical Support Center: Recrystallization of 4-Bromo-3-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the recrystallization of 4-Bromo-3-(trifluoromethoxy)aniline. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound (47-49 °C).[1][2] | Use a lower-boiling point solvent or a solvent mixture. Reheat the solution and add more of the primary solvent to reduce saturation before cooling.[2] |
| The solution is too concentrated or cooled too quickly. | Add a small amount of additional hot solvent to the mixture and allow it to cool more slowly. Gentle scratching of the inner wall of the flask with a glass rod can help induce crystallization. | |
| Low or No Crystal Formation | Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. | Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again. |
| The solution is supersaturated but requires nucleation. | Introduce a seed crystal of pure this compound. Alternatively, scratch the inside of the flask at the liquid-air interface to create nucleation sites. | |
| Colored Crystals (Yellow or Brown) | The compound has undergone oxidation, a common issue with aniline derivatives.[3][4][5] | During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal.[2][3][4] Perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[3][4] |
| Low Recovery of Purified Product | A significant portion of the product remains dissolved in the mother liquor. | Ensure the crystallized solution is thoroughly cooled in an ice bath to minimize the solubility of the product. Use the minimum amount of hot solvent necessary to dissolve the crude material. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Add a slight excess of hot solvent before filtration to prevent premature crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
A1: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[3] Given the compound's structure with both polar (amine) and nonpolar (brominated aromatic ring) features, a solvent of intermediate polarity or a mixture of a polar and a nonpolar solvent is often effective.[1]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific data for this exact compound is limited, good starting points for halogenated anilines include ethanol, methanol, hexane, or a mixture such as ethanol/water.[3] Given that this compound is soluble in methanol, a methanol/water or ethanol/water system is a logical choice to try.[1] Hexanes can also be explored as a co-solvent with a more polar solvent in which the compound is soluble.
Q3: My this compound sample is discolored. Is it still usable?
A3: Discoloration, typically to a yellow or brown hue, is often due to oxidation.[3][5] While it may be usable for some applications, for reactions sensitive to impurities, purification is recommended. Recrystallization with the use of activated charcoal is an effective method to remove colored impurities.[2][3][4]
Q4: How can I prevent the oxidation of this compound during storage?
A4: To minimize oxidation, store the compound in a tightly sealed, airtight container, protected from light.[5] Storing under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is ideal for long-term stability.[5]
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₅BrF₃NO |
| Molecular Weight | 256.02 g/mol |
| Melting Point | 47-49 °C[1] |
| Boiling Point | 81-84 °C at 0.5 mmHg |
| Appearance | White to off-white crystalline solid |
| Solubility in Water | 0.823 g/L at 30 °C[1] |
| Qualitative Solubility | Soluble in Methanol; Predicted to be soluble in Diethyl Ether and Dichloromethane[1] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. It is recommended to first perform a small-scale solvent screening to determine the optimal solvent system.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture, methanol, or other suitable solvent determined by screening)
-
Activated charcoal (optional, for colored samples)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential hot solvent. Allow it to cool to room temperature and then in an ice bath. An ideal solvent will show high solubility when hot and low solubility when cold. For a mixed solvent system, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until turbidity persists, then heat to redissolve.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[2][3][4] Swirl the mixture and gently reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.[3]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period. For complete drying, transfer the crystals to a watch glass and place them in a desiccator.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
removing colored impurities from 4-Bromo-3-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-(trifluoromethoxy)aniline. The focus is on addressing common issues related to the removal of colored impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of this compound colored? It is supposed to be a white to off-white solid.
A1: The appearance of a yellow or brownish color in this compound is a common issue. Like many aniline derivatives, this compound is susceptible to air oxidation, which leads to the formation of colored, high-molecular-weight impurities.[1][2] The presence of these impurities can be problematic for high-purity applications, such as in drug development.
Q2: What are the most common impurities found in crude this compound?
A2: Besides the colored oxidation products, other potential impurities can originate from the synthetic route. These may include:
-
Starting materials: Unreacted 3-(trifluoromethoxy)aniline.
-
Isomeric impurities: Positional isomers formed during the bromination step.
-
Over-brominated species: Di-brominated products if the reaction conditions are not carefully controlled.[3]
Q3: How can I remove the colored impurities from my this compound sample?
A3: Several methods can be employed to decolorize your sample and remove other impurities:
-
Recrystallization: This is a common and effective method for purifying solids.
-
Column Chromatography: Particularly useful for separating compounds with different polarities.
-
Activated Carbon Treatment: Often used as a preliminary step before recrystallization to adsorb colored impurities.[1]
Q4: Will the colored impurities affect the reactivity of this compound in my subsequent reactions?
A4: While a slight discoloration may not significantly impact the outcome of some reactions, for sensitive applications like catalysis or in the synthesis of active pharmaceutical ingredients (APIs), the presence of impurities can lead to side reactions, lower yields, and difficulties in product purification. It is generally recommended to use high-purity starting materials.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Oiling out | The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound. | - Use a larger volume of the hot solvent. - Choose a solvent with a lower boiling point. - Try a different solvent system (e.g., a solvent pair like heptane/ethyl acetate or methanol/water).[4] |
| Low recovery | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the crystals with a minimal amount of ice-cold solvent. |
| No crystal formation | The solution is not saturated enough. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Colored crystals | The colored impurities co-crystallize with the product. | - Treat the solution with activated carbon before recrystallization. - Perform a second recrystallization. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation | - The polarity of the mobile phase is not optimal. - The column is overloaded. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.[1] - Use a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) to increase retention.[1] - Reduce the amount of sample loaded onto the column.[1] |
| Peak tailing | Strong interaction between the basic aniline and the acidic silica gel. | Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica.[1] |
| Product degradation on the column | The compound is unstable on the acidic silica gel. | Consider using a different stationary phase, such as neutral alumina.[1] |
Experimental Protocols
Activated Carbon Treatment for Decolorization
-
Dissolution: Dissolve the colored this compound in a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture that will be used for subsequent recrystallization).
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution.[5][6] Be cautious as the solution may bump.
-
Heating: Gently heat the mixture at reflux for a short period (5-15 minutes).[7] Prolonged heating can lead to the adsorption of the desired product onto the carbon.[5]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.[5] It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.
-
Proceed to Recrystallization: The resulting colorless or pale-yellow filtrate can then be allowed to cool for recrystallization.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common choices for anilines include heptane/ethyl acetate, methanol/water, or toluene.[4]
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring.
-
Add Solvent Portion-wise: Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Column Chromatography Protocol
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.[1]
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC. A common starting point for anilines is a mixture of hexanes and ethyl acetate.[1] A small amount of triethylamine (0.5-2%) can be added to the mobile phase to prevent peak tailing.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.[1]
-
Elution: Begin eluting with the mobile phase, collecting fractions.[8] The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[8]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99% (if suitable solvent is found) | - Simple setup - Can be highly effective for removing small amounts of impurities - Scalable | - Requires finding an appropriate solvent - Can have lower recovery - May not remove impurities with similar solubility |
| Column Chromatography | >98% | - High resolving power for complex mixtures - Can separate isomers | - More time-consuming and labor-intensive - Requires larger volumes of solvent - Potential for product degradation on the stationary phase |
| Activated Carbon Treatment | Pre-purification step | - Very effective at removing colored impurities | - Can adsorb the desired product, reducing yield[5] - Requires a subsequent purification step |
Visualizations
Caption: A logical workflow for the purification of colored this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Decolorizing carbon [sites.pitt.edu]
- 6. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-Bromo-3-(trifluoromethoxy)aniline
For researchers, scientists, and drug development professionals utilizing 4-Bromo-3-(trifluoromethoxy)aniline in Suzuki-Miyaura cross-coupling reactions, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may face.
Question 1: My Suzuki coupling reaction with this compound shows low to no conversion of the starting material. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in the Suzuki coupling of this compound can stem from several factors, primarily related to the electronic nature of the substrate and the specific reaction conditions. This compound is an electron-deficient aryl bromide due to the presence of the trifluoromethoxy group. While this can facilitate the initial oxidative addition step, other factors in the catalytic cycle may become rate-limiting.[1]
Here are the primary areas to investigate:
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Catalyst and Ligand Inactivity: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this challenging substrate.
-
Troubleshooting Steps:
-
Switch to a more active catalyst system: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to promote the Suzuki coupling of electron-deficient substrates.[2] Pre-formed palladium catalysts incorporating these ligands (e.g., XPhos Pd G3) can also be highly effective.
-
Ensure catalyst quality: Palladium catalysts can degrade over time. Use a fresh batch of catalyst or test your current batch on a simpler, more reliable Suzuki coupling reaction to confirm its activity.
-
Increase catalyst loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion, though this is not always the most efficient solution.
-
-
-
Suboptimal Base or Solvent System: The base is crucial for the transmetalation step, and its effectiveness is often dependent on the solvent.
-
Troubleshooting Steps:
-
Screen different bases: For electron-deficient anilines, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2] It is advisable to screen a variety of bases.
-
Optimize the solvent: Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with a small amount of water.[3] The choice of solvent can significantly impact the solubility of the reactants and the base, thereby affecting the reaction rate. For instance, anhydrous conditions with a soluble base like Cs₂CO₃ in a solvent like dioxane can be effective.[2]
-
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Troubleshooting Step: If the reaction is being run at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.
-
Troubleshooting Step: Ensure that the reaction is performed under a strictly inert atmosphere (nitrogen or argon) and that all solvents are thoroughly degassed before use.[2]
-
Question 2: I am observing significant formation of side products in my reaction. What are these byproducts and how can I minimize them?
Answer:
The most common side reactions in Suzuki couplings, especially with electron-deficient substrates, are homocoupling of the boronic acid and protodeboronation.
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl compound derived from two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[4]
-
Mitigation Strategies:
-
Strict exclusion of oxygen: As mentioned above, ensure all reagents and solvents are deoxygenated and the reaction is run under an inert atmosphere.[2]
-
Use a Pd(0) precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) species present at the beginning of the reaction.
-
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), replacing it with a C-H bond. This side reaction consumes the boronic acid, preventing it from participating in the desired cross-coupling.[2]
-
Mitigation Strategies:
-
Use anhydrous conditions: Ensure that your solvent and base are thoroughly dried.[2]
-
Use boronic esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.[5]
-
Choose the right base: While a base is necessary, some bases in aqueous conditions can be more prone to promoting this side reaction. Experimenting with different bases can help identify one that minimizes protodeboronation.
-
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the aniline group of this compound during the Suzuki coupling?
A1: In many cases, it is not necessary to protect the aniline group. Modern Suzuki coupling conditions are often tolerant of the free amine. However, the aniline can coordinate to the palladium center, potentially inhibiting the catalyst.[2] If you are experiencing persistent issues with low yield, a protecting group strategy (e.g., Boc or Ac) could be considered, although this adds extra steps to the synthesis.
Q2: My this compound starting material has a slight yellow or brown tint. Can I still use it?
A2: Anilines can discolor over time due to oxidation when exposed to air and light. While a slight discoloration may not significantly impact the reaction, it is indicative of impurity formation. For best results and reproducibility, it is recommended to use pure starting materials. If you suspect the quality of your starting material, you can purify it by recrystallization or column chromatography.
Q3: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A3: A good starting point would be to use a modern palladium catalyst system. For example, a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos, or a pre-formed catalyst like XPhos Pd G3. For the base, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. A common solvent system is dioxane or toluene with a small amount of water, and a reaction temperature of 100 °C.
Data Presentation
Table 1: Effect of Base and Solvent on Suzuki Coupling of Bromoanilines
| Entry | Bromoaniline | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | >95 |
| 2 | 2-Bromoaniline | Phenylboronic acid | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95 |
| 3 | 4-Bromo-2-fluoroaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
Data compiled from analogous reactions in the literature for illustrative purposes.[6][7]
Table 2: Comparison of Palladium Catalysts for Suzuki Coupling of Bromoanilines
| Entry | Bromoaniline | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromoaniline | Benzylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 11 |
| 2 | 2-Bromoaniline | Benzylboronic acid pinacol ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95 |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90 |
Data compiled from analogous reactions in the literature for illustrative purposes.[6][8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting a failed Suzuki coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 4-bromo-3-(trifluoromethoxy)aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound, offering systematic approaches to identify and resolve them.
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a Pre-catalyst: Switch from generating the Pd(0) species in situ (e.g., from Pd(OAc)₂) to using a well-defined, air-stable palladium pre-catalyst (e.g., XPhos Pd G3, BrettPhos Pd G3).[1][2] 2. Check Reagent Quality: Ensure the palladium source and ligand are from a reputable supplier and have been stored correctly under an inert atmosphere. | Pre-catalysts offer better stability and ensure a consistent generation of the active Pd(0) species.[3][4][5] Contaminated or degraded reagents can inhibit the catalytic cycle. |
| Inappropriate Ligand | 1. Screen Ligands: Test a range of sterically hindered, electron-rich biaryl phosphine ligands. Good starting points include XPhos, RuPhos, and BrettPhos.[6][7][8] 2. Adjust Ligand:Palladium Ratio: While a 1:1 to 2:1 ligand-to-palladium ratio is common, for some systems, a slight excess of ligand can be beneficial.[9] | The trifluoromethoxy group is electron-withdrawing, which can affect the electronics of the aryl bromide.[10] Bulky, electron-rich ligands are known to facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting.[7][11] |
| Incorrect Base | 1. Vary Base Strength: Screen a range of bases from strong (e.g., NaOtBu, LHMDS) to weaker (e.g., Cs₂CO₃, K₃PO₄).[2][12] 2. Ensure Base Solubility: The choice of solvent can impact the solubility and effectiveness of the base. Consider using a solvent that better solubilizes the chosen base, or use a soluble organic base if compatible with the substrate.[13][14] | The basicity and solubility of the base are critical for the deprotonation of the amine and the subsequent steps in the catalytic cycle.[14][15] For substrates with base-sensitive functional groups, weaker bases may be necessary.[16] |
| Solvent Issues | 1. Test Different Solvents: Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[2][17] The optimal solvent can depend on the specific substrates and reaction conditions. 2. Ensure Anhydrous Conditions: Use anhydrous, deoxygenated solvents. Water and oxygen can deactivate the catalyst.[18] | The solvent can influence the solubility of reagents and intermediates, as well as the reaction rate.[13] |
| Low Reaction Temperature | 1. Increase Temperature: If the reaction is sluggish at lower temperatures, gradually increase the temperature, typically in the range of 80-110 °C.[2] | Higher temperatures can overcome activation energy barriers for key steps in the catalytic cycle. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Step | Rationale |
| β-Hydride Elimination | 1. Use a Bulky Ligand: Employ sterically hindered ligands like BrettPhos or RuPhos.[7][11] 2. Choose a Suitable Base: In some cases, the choice of base can influence the rate of β-hydride elimination versus reductive elimination. | Bulky ligands can sterically disfavor the conformation required for β-hydride elimination.[11] |
| Reaction with Solvent | 1. Change Solvent: If the solvent is suspected of participating in side reactions, switch to a more inert solvent. | Certain solvents can react with intermediates in the catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial ligand and base combination to try for the amination of this compound?
A1: A good starting point would be a combination of a bulky, electron-rich biaryl phosphine ligand like XPhos or BrettPhos with a strong base such as sodium tert-butoxide (NaOtBu).[6][8] This combination is often effective for coupling electron-deficient aryl bromides.[19]
Q2: My reaction is not going to completion. What should I try first?
A2: First, ensure that your reagents and solvent are of high quality and that the reaction is being performed under strictly inert conditions.[18] If these conditions are met, consider increasing the reaction temperature or screening a different ligand/base combination as outlined in the troubleshooting guide.
Q3: I am observing a significant amount of the debrominated starting material. How can I minimize this?
A3: The formation of the hydrodehalogenated product is often due to a side reaction involving β-hydride elimination.[11] Using a more sterically hindered ligand can often suppress this side reaction.[11]
Q4: Can I use a weaker base to avoid potential side reactions with other functional groups on my coupling partner?
A4: Yes, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, especially if your amine coupling partner has base-sensitive functional groups.[2][12] However, using a weaker base may require higher catalyst loadings and/or higher reaction temperatures to achieve a good yield.[2]
Q5: What is the recommended solvent for this reaction?
A5: Toluene and 1,4-dioxane are commonly used and effective solvents for Buchwald-Hartwig aminations.[17] The choice may depend on the specific amine and the solubility of the base. It is crucial to use anhydrous and deoxygenated solvents.[18]
Data Presentation: Ligand and Base Screening
The following table summarizes expected yields for the Buchwald-Hartwig amination of this compound with a generic primary amine based on trends observed for similar electron-deficient aryl bromides. These are representative values and actual yields may vary.
| Ligand | Base | Expected Yield (%) | Notes |
| XPhos | NaOtBu | 85-95 | A robust combination for many aryl bromides. |
| BrettPhos | NaOtBu | 80-90 | Particularly effective for primary amines.[12] |
| RuPhos | NaOtBu | 75-85 | Good for a broad range of amines.[6] |
| XPhos | Cs₂CO₃ | 60-75 | A milder base option, may require higher temperature. |
| BrettPhos | K₃PO₄ | 55-70 | Another weaker base option, good functional group tolerance.[12] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
Note: This is a general procedure and may require optimization for specific amine coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[18]
Materials:
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This compound (1.0 equiv)
-
Amine coupling partner (1.1-1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, to a concentration of 0.1-0.5 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst and the base.
-
Addition of Reagents: Add the this compound and the amine coupling partner to the Schlenk tube.
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for optimizing the Buchwald-Hartwig amination.
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. entegris.com [entegris.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
preventing degradation of 4-Bromo-3-(trifluoromethoxy)aniline during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Bromo-3-(trifluoromethoxy)aniline to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen, to minimize exposure to air and moisture.[3] For extended storage periods, refrigeration at 2-8°C is recommended.[1]
Q2: What are the signs of degradation of this compound?
A2: The primary visual indicator of degradation is a change in color from its typical off-white or light yellow to a brown or reddish-brown hue.[1][2] This discoloration is often a result of oxidation. For critical applications, it is advisable to verify the purity of the material using analytical techniques such as HPLC or GC-MS if any color change is observed.[1]
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents and strong acids.[1][2] Contact with these substances can lead to vigorous reactions and accelerate degradation. It is crucial to avoid storing or mixing this compound with such materials.
Q4: Can I use this compound that has discolored?
A4: Discoloration indicates the presence of impurities due to degradation.[1] For applications that are sensitive to purity, such as in drug development, using discolored material is not recommended as it may lead to side reactions and impact the quality of the final product. It is best to use fresh, pure material. If the use of discolored material is unavoidable, its purity should be assessed, and it may require purification before use.[1]
Q5: What are the main pathways of degradation for this compound?
A5: The main degradation pathways for this compound are oxidation, photodegradation, and thermal decomposition.[1] Oxidation occurs upon exposure to air, leading to the formation of colored impurities. Photodegradation can be initiated by exposure to light, especially UV light.[1] At elevated temperatures, the compound can undergo thermal decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (yellowing or browning) | Exposure to air (oxidation) or light (photodegradation). | Store the compound in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen). For long-term storage, keep it in a refrigerator.[1] |
| Inconsistent experimental results | Degradation of the starting material. | Always use a fresh batch of this compound for critical experiments. If a new batch is not available, check the purity of the existing stock by TLC, HPLC, or NMR before use. |
| Formation of insoluble particles in solution | Polymerization or formation of degradation products. | Filter the solution before use. However, this is a temporary fix. The best course of action is to discard the degraded material and use a fresh supply. |
| Low yield in a reaction | The reagent may have degraded due to improper storage. | Verify the purity of the this compound. If purity is low, consider purifying the material by recrystallization or column chromatography, or obtaining a new batch.[1] |
Quantitative Data Summary
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Stability |
| Short-term (weeks) | Room Temperature | Standard | Protected from light | Generally stable, minor discoloration possible. |
| Long-term (months) | 2-8°C | Inert Gas (Argon/Nitrogen) | Dark | High stability, minimal degradation expected.[1] |
| Accelerated | > 40°C | Air | Exposed to light | Significant degradation and discoloration are likely. |
Experimental Protocols
Protocol for a Comprehensive Stability Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions (thermal, photolytic, and hydrolytic) to determine its intrinsic stability and identify potential degradation products.
Materials:
-
This compound (high purity)
-
HPLC grade acetonitrile and water
-
Analytical balance
-
pH meter
-
Stability chambers (with controlled temperature and humidity)
-
Photostability chamber with a calibrated light source
-
HPLC system with a UV detector
-
LC-MS system for identification of degradation products
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For solid-state stability, weigh approximately 10 mg of the compound into clear and amber glass vials.
-
-
Stress Conditions:
-
Thermal Stability (Solid State): Place the vials (clear and amber) in stability chambers at 40°C/75% RH and 60°C for 4 weeks.
-
Photostability (Solid State and Solution): Expose the solid in clear vials and a solution in a quartz cuvette to a light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
-
Hydrolytic Stability (Solution): Prepare solutions of the compound (approx. 100 µg/mL) in buffers of pH 4, 7, and 9. Store these solutions at 60°C for 1 week.
-
-
Time Points for Analysis:
-
Analyze samples at initial (time zero) and after 1, 2, and 4 weeks for the thermal stability study.
-
For photostability, analyze after the specified exposure.
-
For hydrolytic stability, analyze after 1 week.
-
-
Analytical Method (Stability-Indicating HPLC Method):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL
-
Analysis: At each time point, prepare a solution from the solid samples or use the stored solutions. Analyze by HPLC. Calculate the percentage of remaining this compound and the area percentage of any degradation products.
-
-
Identification of Degradation Products:
-
Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products, which will aid in their structural elucidation.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for storage and handling issues.
References
Technical Support Center: Analysis of 4-Bromo-3-(trifluoromethoxy)aniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying side products in reactions involving 4-Bromo-3-(trifluoromethoxy)aniline by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my starting material, this compound, that could interfere with my reaction analysis?
A1: Potential impurities in the starting material can arise from its synthesis or degradation.[1] Common impurities to be aware of include:
-
Unreacted Starting Materials: The precursor, 3-(trifluoromethoxy)aniline, may be present if the initial bromination reaction did not go to completion.
-
Positional Isomers: Depending on the regioselectivity of the synthesis, other isomers such as 2-Bromo-5-(trifluoromethoxy)aniline could be present.[1][2]
-
Over-brominated Species: Dibrominated trifluoromethoxyaniline species can form if the bromination is not carefully controlled.[1][2]
-
Degradation Products: Anilines can discolor and degrade upon exposure to air and light, often through oxidation.[3] If your material has a yellow or brown color, it may contain oxidized impurities.[3]
Q2: I am performing a Suzuki-Miyaura cross-coupling reaction. What are the typical side products I should look for in my LC-MS?
A2: Besides your desired coupled product, several side products are common in Suzuki-Miyaura reactions. Key species to monitor include:
-
Homocoupling of Boronic Acid/Ester: The boronic acid or ester can couple with itself to form a biaryl byproduct. This is a very common side reaction.
-
Debromination (Hydrodehalogenation): The starting this compound can be reduced, replacing the bromine atom with a hydrogen atom to form 3-(trifluoromethoxy)aniline.
-
Protodeboronation: The boronic acid partner can be converted back to its corresponding hydrocarbon before coupling.
-
Unreacted Starting Materials: Incomplete reactions will show remaining this compound and the boronic acid/ester.
Q3: My LC-MS analysis of a Buchwald-Hartwig amination reaction shows several unexpected peaks. What could they be?
A3: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it can generate specific side products.[4][5] An unproductive side reaction can compete with the desired reductive elimination, leading to byproducts.[5] Potential side products include:
-
Hydrodehalogenation: Similar to the Suzuki reaction, the starting aryl bromide can be reduced to 3-(trifluoromethoxy)aniline.
-
Amine Homocoupling: While less common, side reactions involving the amine coupling partner can occur.
-
Catalyst-Related Byproducts: The phosphine ligands used in the reaction can be oxidized or undergo other transformations, which may be detectable by LC-MS depending on their structure.
-
Beta-Hydride Elimination Products: An amide intermediate can undergo beta-hydride elimination to yield the hydrodehalogenated arene and an imine.[5]
Troubleshooting Guide
Issue 1: An unknown peak with m/z = 177.05 appears in my chromatogram.
-
Potential Cause: This mass corresponds to the debrominated starting material, 3-(trifluoromethoxy)aniline. This is a common byproduct in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, where the aryl halide is reduced instead of coupled.[5] It can also be present as an impurity from the synthesis of the starting material.[1]
-
Troubleshooting Steps:
-
Analyze a sample of your this compound starting material by LC-MS to confirm if 3-(trifluoromethoxy)aniline is present as an impurity.
-
If the side product is forming during the reaction, consider re-optimizing your reaction conditions. This may include screening different palladium catalysts, ligands, bases, or solvents to favor the cross-coupling pathway over the reduction pathway.[3]
-
Issue 2: My LC-MS shows a peak with the characteristic bromine isotopic pattern, but it's not my starting material.
-
Potential Cause: This could be an over-brominated species, such as a dibromo-3-(trifluoromethoxy)aniline, which may be present as an impurity in your starting material.[1]
-
Troubleshooting Steps:
-
Carefully examine the mass spectrum for the molecular weight. A dibrominated species would have a mass significantly higher than the starting material.
-
Inject a sample of the starting material alone to see if this peak is present. If so, purification of the starting material may be necessary for clean reactions.[3]
-
Issue 3: I am seeing significant peak tailing for my aniline-containing compounds.
-
Potential Cause: The basic aniline functional group can interact strongly with acidic silanol groups on the surface of standard silica-based C18 columns.[1] This secondary interaction leads to poor peak shape.[1]
-
Troubleshooting Steps:
-
Modify your mobile phase. Adding a small amount of a competing base or adjusting the pH can help mitigate these interactions.[1] Using a volatile additive like 0.1% formic acid is common for LC-MS to improve peak shape and ionization.[6]
-
Use a column with end-capping or consider a different stationary phase that is more resistant to basic compounds.[1]
-
Ensure your sample solvent is not stronger than the initial mobile phase, as this can cause peak distortion.[1][7]
-
Issue 4: The signal intensity for my product is very low, or I see a gradual loss of signal over multiple injections.
-
Potential Cause: Low signal intensity can be due to ion suppression from co-eluting components or contamination of the ion source.[1][8] Matrix effects, where other compounds in the sample interfere with the ionization of the analyte of interest, can also be a cause.[9][10]
-
Troubleshooting Steps:
-
Check for Ion Source Contamination: Perform routine cleaning of the ion source.[1][8] Involatile salts or buffers from the reaction mixture can build up and reduce sensitivity.[6]
-
Improve Chromatographic Separation: Adjust the LC gradient to better separate your product from other reaction components that may be causing ion suppression.
-
Optimize Sample Preparation: Ensure that reaction quenching and sample dilution steps effectively precipitate salts and minimize matrix components injected into the system.[9][11]
-
Run a System Benchmark: Inject a known standard compound to verify that the instrument is performing correctly. If the standard also shows a low signal, the issue is likely with the instrument rather than the specific sample.[6]
-
Data Presentation: Common Species in Reactions
The table below summarizes the calculated exact masses for this compound and potential related compounds. This can be used to identify unknown peaks in your high-resolution LC-MS data.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ | Notes |
| This compound | C₇H₅BrF₃NO | 254.9513 | 255.9585 / 257.9565 | Starting Material, shows characteristic ~1:1 ⁷⁹Br/⁸¹Br isotopic pattern. |
| 3-(trifluoromethoxy)aniline | C₇H₆F₃NO | 177.0401 | 178.0474 | Debromination/Hydrodehalogenation side product or starting material impurity. |
| Dibromo-3-(trifluoromethoxy)aniline | C₇H₄Br₂F₃NO | 332.8618 | 333.8690 / 335.8670 | Potential over-bromination impurity. Shows characteristic Br₂ isotopic pattern. |
Experimental Protocols
General LC-MS Protocol for Reaction Monitoring
This protocol provides a general starting point for analyzing reaction mixtures containing this compound. Optimization for specific instruments and reaction partners will be required.[1][11]
1. Sample Preparation: a. At a specific time point, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a 50:50 (v/v) mixture of acetonitrile and water. This stops the reaction and precipitates some salts.[11] c. If significant precipitation occurs, centrifuge the sample and transfer the supernatant to a clean vial. d. Filter the diluted sample through a 0.22 µm syringe filter (PTFE or other chemically resistant membrane) into an autosampler vial.[11]
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Scan Range: m/z 100 - 600.[1]
-
Capillary Voltage: 3.5 kV.[1]
-
Source Temperature: 120 °C.[1]
-
Desolvation Temperature: 350 °C.[1]
-
Desolvation Gas Flow: 800 L/hr.[1]
-
Data Analysis: Process the data to identify peaks. Examine the mass spectrum of each peak to determine its molecular weight and check for the characteristic bromine isotopic pattern for bromine-containing species.[1]
Visualizations
Caption: A general workflow for the identification of reaction side products by LC-MS.
Caption: A decision tree for troubleshooting the identity of an unknown peak in an LC-MS chromatogram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. zefsci.com [zefsci.com]
- 11. benchchem.com [benchchem.com]
managing exothermic reactions in the synthesis of 4-Bromo-3-(trifluoromethoxy)aniline
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the exothermic nature of the synthesis of 4-Bromo-3-(trifluoromethoxy)aniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure a safe and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 3-(trifluoromethoxy)aniline an exothermic reaction?
The bromination of anilines, including 3-(trifluoromethoxy)aniline, is a highly exothermic electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring. This increased electron density makes the ring highly reactive towards electrophiles like bromine, leading to a rapid reaction rate and the release of significant heat.[1] Without proper control, this exotherm can lead to a dangerous runaway reaction.[1]
Q2: What are the primary risks of an uncontrolled exothermic reaction in this synthesis?
An uncontrolled exotherm can lead to several hazardous situations:
-
Runaway Reaction: The reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure that may exceed the capacity of the reactor, potentially causing an explosion.
-
Polysubstitution: The high reactivity at elevated temperatures can lead to the formation of undesired di- and tri-brominated products, reducing the yield of the desired this compound.[1][2]
-
Solvent Boiling: The heat generated can cause the solvent to boil, leading to a rapid pressure increase and potential release of flammable and toxic vapors.
-
Degradation: High temperatures can cause the degradation of the starting material, product, and reagents, leading to a lower yield and the formation of impurities.
Q3: How can I control the reaction to favor mono-bromination?
To achieve selective mono-bromination and control the exotherm, the reactivity of the amino group should be moderated. A common and effective strategy is to protect the amino group by converting it to an acetanilide through reaction with acetic anhydride.[2] The resulting N-acetyl group is still an ortho-, para-director but is less activating than the free amino group. This allows for a more controlled bromination, primarily at the para-position due to steric hindrance. The acetyl group can be removed later through hydrolysis.[2]
Q4: What are the signs of a potential runaway reaction?
Early warning signs of a runaway reaction include:
-
A rapid, unexpected increase in the internal temperature of the reaction mixture.
-
The temperature continues to rise even after the addition of the brominating agent has stopped or external cooling is applied.
-
A noticeable increase in the rate of off-gassing.
-
A sudden change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent at the point of addition of the brominating agent.
Q5: What is the appropriate quenching agent for this reaction?
Excess bromine should be quenched at the end of the reaction. Common quenching agents include aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium metabisulfite (Na₂S₂O₅).[3] These reagents reduce excess bromine (Br₂) to colorless bromide ions (Br⁻). It is important to note that the quenching process itself can be exothermic and the quenching solution should be added slowly with efficient cooling.[3]
Troubleshooting Guides
Issue 1: Rapid Temperature Increase During Brominating Agent Addition
-
Possible Cause: The rate of addition of the brominating agent is too fast for the cooling system to dissipate the generated heat. The concentration of the brominating agent may also be too high.
-
Immediate Action:
-
Immediately stop the addition of the brominating agent.
-
Ensure the reaction flask is securely immersed in an efficient cooling bath (e.g., ice-salt or dry ice-acetone).
-
Increase the stirring rate to improve heat transfer.
-
-
Preventative Measures:
-
Add the brominating agent dropwise or in small portions over a longer period.
-
Dilute the brominating agent in a suitable solvent before addition.
-
Ensure the cooling bath is at the target temperature before starting the addition.
-
Issue 2: Formation of Multiple Products (Polysubstitution)
-
Possible Cause: The reaction temperature is too high, or the free amino group is too activating, leading to over-bromination.
-
Solution:
Issue 3: Low Yield of the Desired Product
-
Possible Cause:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Loss of product during work-up and purification.
-
Degradation of the product due to an uncontrolled exotherm.
-
-
Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.[4]
-
After the initial exothermic addition, allow the reaction to stir for a specified period, as indicated in the protocol, to ensure full conversion.
-
Optimize the work-up and purification steps to minimize product loss.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of Substituted Anilines
| Parameter | Method A: NBS in DMF[5] | Method B: Dienone in DCM[6] | Method C: Br₂ in Acetic Acid (with protection)[2] |
| Starting Material | 3-(Trifluoromethyl)aniline | N,N-dimethyl-3-(trifluoromethyl)aniline | 3-Acetamido-benzotrifluoride |
| Brominating Agent | N-Bromosuccinimide (NBS) | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Bromine (Br₂) |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) | Glacial Acetic Acid |
| Reaction Temperature | Room Temperature (dropwise addition) | -10°C to 0°C (portion-wise addition) | 0°C to 5°C (dropwise addition) |
| Key Control Strategy | Slow dropwise addition | Low temperature and portion-wise addition | Amino group protection and low temperature |
| Reported Yield | 90-92%[5] | High yields reported | Not specified, but a standard method for control |
Experimental Protocols
Protocol 1: Controlled Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from the synthesis of 4-bromo-3-(trifluoromethyl)aniline and is expected to be effective for 3-(trifluoromethoxy)aniline.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethoxy)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Preparation of Brominating Agent Solution: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF.
-
Addition: Cool the aniline solution in an ice-water bath. Add the NBS solution dropwise to the aniline solution over a period of 1-2 hours with vigorous stirring, ensuring the internal temperature does not exceed 10°C.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by TLC or LC-MS.[4][5]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]
Protocol 2: Controlled Bromination via Amino Group Protection
This protocol involves a two-step process to ensure maximum control over the exotherm and selectivity.[2]
Step 1: Acetylation of 3-(trifluoromethoxy)aniline
-
In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the 3-acetamido-(trifluoromethoxy)benzene.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of 3-acetamido-(trifluoromethoxy)benzene
-
Dissolve the dried 3-acetamido-(trifluoromethoxy)benzene (1.0 eq) in glacial acetic acid and cool the solution in an ice bath to 0-5°C.[2]
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the low temperature and stirring.[2]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the product by vacuum filtration and wash with a sodium bisulfite solution to remove excess bromine, followed by washing with water.[2]
-
The protecting group can then be removed by acid or base hydrolysis to yield this compound.
Visualizations
Caption: Workflow for managing exothermic bromination reactions.
References
Technical Support Center: Suzuki Coupling of 4-Bromo-3-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling reaction of 4-bromo-3-(trifluoromethoxy)aniline. The information provided addresses common issues, particularly the impact of water on the reaction, to facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in the Suzuki coupling reaction?
Water can play a dual role in Suzuki-Miyaura coupling reactions. It is often used as a co-solvent with organic solvents like 1,4-dioxane, THF, or toluene.[1] Its primary functions are to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and to facilitate the crucial transmetalation step of the catalytic cycle by activating the boronic acid.[2][3] In some cases, a small amount of water can significantly accelerate the reaction.[4]
Q2: Can water negatively impact the Suzuki coupling of this compound?
Yes, while often beneficial in small amounts, excess water can be detrimental. The most significant side reaction exacerbated by water is protodeboronation.[5] This is a process where the boronic acid or its ester derivative reacts with a proton source, such as water, to regenerate the corresponding arene, thereby reducing the yield of the desired coupled product.[5] Given that this compound is an electron-deficient substrate, the choice of coupling partner will influence the propensity for this side reaction. Electron-deficient boronic acids are particularly susceptible to protodeboronation.[6]
Q3: What is protodeboronation and how can it be minimized when working with aqueous media?
Protodeboronation is the cleavage of the carbon-boron bond of the organoboron reagent by a proton, leading to the formation of a C-H bond.[5] This undesired side reaction consumes the boronic acid and reduces the overall yield of the Suzuki coupling.[5]
To minimize protodeboronation:
-
Optimize Water Content: Use the minimum amount of water necessary to dissolve the base and facilitate the reaction. Anhydrous conditions can be employed, but this may require the use of an organic-soluble base.[7]
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[8] Consider using a milder base like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOH.
-
Employ Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[3] They can act as a "slow release" source of the boronic acid in situ.
-
Control Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation. Aim for the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.
Q4: How does the trifluoromethoxy group on this compound affect the Suzuki coupling reaction?
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing.[9] This electronic effect makes the aryl bromide more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] This can lead to a faster overall reaction. However, the electron-deficient nature of the substrate may also make it more prone to certain side reactions if the reaction conditions are not carefully optimized.
Q5: What are the recommended starting conditions for a Suzuki coupling with this compound?
For a starting point, a common set of conditions would involve a palladium catalyst with a suitable phosphine ligand, a mild inorganic base, and a mixed solvent system of an organic solvent and water. For electron-deficient substrates, catalysts with bulky, electron-rich ligands are often effective.[10][11]
A typical starting protocol is provided in the "Experimental Protocols" section below. Optimization of the catalyst, ligand, base, solvent ratio, and temperature will likely be necessary to achieve the best results for a specific coupling partner.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen or impurities. | - Ensure all solvents are thoroughly degassed. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use a fresh, high-purity catalyst. |
| 2. Inefficient Oxidative Addition: The C-Br bond is not being activated effectively. | - For electron-deficient substrates like this, this is less likely to be the rate-limiting step. However, if issues persist, consider a more electron-rich ligand to facilitate this step. | |
| 3. Protodeboronation of the Boronic Acid: The boronic acid is being consumed by a side reaction with water. | - Reduce the amount of water in the reaction mixture or consider anhydrous conditions. - Switch to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt. - Use a milder base (e.g., K₂CO₃, K₃PO₄). - Lower the reaction temperature. | |
| Formation of Side Products | 1. Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. | - This is often caused by the presence of oxygen. Ensure the reaction is thoroughly deoxygenated. - Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst. |
| 2. Dehalogenation of this compound: The starting material is reduced to 3-(trifluoromethoxy)aniline. | - Ensure the solvent is pure and free of potential hydride sources. - The choice of base can sometimes influence this; consider screening different bases. | |
| 3. Formation of Protodeboronation Product: The corresponding arene from the boronic acid is observed. | - See solutions for "Protodeboronation of the Boronic Acid" above. | |
| Inconsistent Results | 1. Variable Water Content: The amount of water in the reagents or solvents is not consistent. | - Use anhydrous solvents and dry reagents if aiming for low-water conditions. - If using a biphasic system, ensure the ratio of organic solvent to water is precisely controlled. |
| 2. Heterogeneous Mixture: The base may not be fully dissolved, leading to inconsistent reaction rates. | - Ensure vigorous stirring to maintain a well-mixed suspension. - Use a sufficient amount of water to dissolve the base, but be mindful of the risk of protodeboronation. |
Data Presentation
The following table illustrates the hypothetical impact of water content on the yield of a Suzuki coupling reaction between this compound and an electron-deficient arylboronic acid. This data is representative of general trends observed in Suzuki couplings where protodeboronation is a competing side reaction. Actual results will vary depending on the specific reaction conditions.
| Entry | Solvent System (Organic:Water) | Water (equivalents relative to limiting reagent) | Hypothetical Yield (%) | Key Observation |
| 1 | Toluene (Anhydrous) | 0 | 45 | Reaction is sluggish without water to dissolve the base and activate the boronic acid. |
| 2 | Toluene:Water (10:1) | ~2 | 85 | A small amount of water facilitates the reaction, leading to a high yield. |
| 3 | Toluene:Water (4:1) | ~5 | 92 | Optimal water content for this hypothetical system, balancing reaction rate and minimizing side reactions. |
| 4 | Toluene:Water (1:1) | >20 | 60 | Excess water leads to significant protodeboronation, reducing the yield. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-Bromo-3-(trifluoromethoxy)aniline
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Bromo-3-(trifluoromethoxy)aniline is critical for the synthesis of novel pharmaceuticals and agrochemicals. The presence of impurities can significantly impact the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1]
This guide provides an objective comparison between a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical method for their needs.
Comparison of Analytical Methods
Both HPLC and GC-MS are powerful techniques for evaluating the purity of this compound. HPLC is highly versatile and suitable for a broad range of compounds, including those that are non-volatile or thermally sensitive.[2] In contrast, GC-MS offers excellent separation efficiency for volatile and semi-volatile compounds and provides definitive identification of impurities through mass spectral data.[2] The choice between these methods depends on the specific analytical goals, such as routine quality control versus in-depth impurity identification.
Table 1: Comparison of HPLC and GC-MS for Purity Analysis of this compound
| Parameter | Reversed-Phase HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[1] |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1] |
| Mobile Phase/Carrier Gas | Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.[1] | Carrier Gas: Helium at a constant flow of 1 mL/min.[1] |
| Detection | UV-Vis Detector (e.g., at 254 nm). | Mass Spectrometer (e.g., Electron Ionization at 70 eV).[1] |
| Typical Purity Result | 99.6% | 99.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Key Advantages | High precision and accuracy, robust, widely available, suitable for non-volatile compounds.[3] | High sensitivity and selectivity, provides structural information for impurity identification.[3] |
| Key Limitations | Requires a chromophore for UV detection, may not resolve all volatile impurities.[3] | Requires volatile and thermally stable analytes, potential for thermal degradation of the analyte.[3] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for the routine purity analysis and quantification of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Degas both solvents before use.[1]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 0.5 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Analysis:
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity using the area percent method.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for identifying and quantifying volatile impurities that may not be well-resolved by HPLC.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL).
-
-
GC-MS Conditions:
-
Analysis:
-
Inject the prepared sample solution.
-
Identify the main component and impurities by their retention times and mass spectra.
-
Purity is determined by the peak area percentage.
-
Factors Affecting HPLC Separation
The successful separation of this compound from its potential impurities by HPLC is dependent on several interconnected factors. Potential impurities can arise from the manufacturing process and may include unreacted starting materials, such as 3-aminobenzotrifluoride, over-brominated species like di-bromo-3-(trifluoromethyl)aniline isomers, and other positional isomers.[4] The interplay between the mobile phase composition, stationary phase chemistry, and the physicochemical properties of the analyte and its impurities is crucial for achieving optimal resolution.
Conclusion
For routine quantitative purity analysis of this compound, the described RP-HPLC method offers a robust and precise approach, making it highly suitable for quality control environments. GC-MS serves as a powerful complementary technique, providing superior capabilities for the identification of volatile impurities and structural elucidation of unknown peaks. For a comprehensive characterization of this compound, the use of both techniques is recommended to ensure the highest level of quality and confidence in the analytical results.
References
Quantitative Analysis of 4-Bromo-3-(trifluoromethoxy)aniline: A Comparative Guide to qNMR and HPLC Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is critical for ensuring the reliability of experimental outcomes and the quality of the final product. 4-Bromo-3-(trifluoromethoxy)aniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an objective comparison between two prominent analytical techniques for the assay of this compound: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). The comparison is supported by established methodologies for analogous compounds and representative experimental data.
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's concentration and purity based on the signal intensity's proportionality to the number of nuclei, measured against a certified internal standard.[1] High-Performance Liquid Chromatography (HPLC) is a comparative technique that separates components in a mixture, and quantification is achieved by comparing the peak area of the analyte to that of a reference standard of the same compound.[1]
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of qNMR and HPLC for the quantitative analysis of a small aromatic molecule like this compound. The data is representative of what can be expected from validated methods for analogous compounds.[2][3][4]
| Parameter | qNMR | HPLC-UV |
| Principle | Primary method based on molar concentration. | Comparative method based on separation and UV response.[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (% RSD) | < 1.0% | < 1.5% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5 mg/mL | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 mg/mL | ~0.1 µg/mL |
| Sample Preparation | Simple dissolution with internal standard. | More involved, may require filtration.[5] |
| Analysis Time per Sample | ~10-15 minutes | ~20-30 minutes |
| Need for Analyte-Specific Reference Standard | No[3] | Yes |
| Solvent Consumption | Low[6] | High |
Experimental Protocols
Quantitative NMR (qNMR) Protocol
This protocol describes the determination of the purity of this compound using an internal standard.
1. Materials and Reagents:
-
This compound (Analyte)
-
Maleic acid (Internal Standard, Certified Reference Material)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.05% Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Nucleus: ¹H
-
Pulse Program: Standard 90° pulse
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons)
-
Number of Scans: 16 to 64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest)[7]
-
Acquisition Time: ~4 seconds
-
Temperature: 298 K
4. Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, aromatic protons are suitable. For maleic acid, the two olefinic protons give a singlet at ~6.3 ppm.
-
Calculate the purity of the analyte using the following equation[7]:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.[5]
1. Materials and Reagents:
-
This compound (Analyte and Reference Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (60:40 v/v)[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample, dissolve in 10 mL of methanol, and then dilute 1 mL of this solution to 10 mL with the mobile phase.[5] Filter the final solution through a 0.45 µm syringe filter.
4. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the qNMR and HPLC assays.
Caption: Experimental workflow for qNMR assay.
Caption: Logical comparison of qNMR and HPLC workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Reactivity of 4-Bromo-3-(trifluoromethoxy)aniline and 4-Chloro-3-(trifluoromethoxy)aniline
For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a critical factor that dictates the efficiency, scalability, and overall success of a synthetic campaign. Halogenated anilines are invaluable synthons, serving as versatile precursors for a myriad of complex molecular architectures. This guide presents an in-depth comparison of the reactivity of two structurally similar yet distinct building blocks: 4-Bromo-3-(trifluoromethoxy)aniline and 4-Chloro-3-(trifluoromethoxy)aniline. The analysis is centered on their performance in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to inform rational substrate selection.
The key distinction in the chemical behavior of these two compounds lies in the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and longer than the C-Cl bond, necessitating less energy for cleavage. Consequently, this compound generally exhibits higher reactivity, often requiring milder reaction conditions and shorter reaction times compared to its chloro-substituted counterpart.[1][2]
The presence of the electron-withdrawing trifluoromethoxy group at the meta-position to the amine and ortho to the halogen significantly influences the electronic properties of the aromatic ring, impacting its reactivity.[3] This guide will delve into a comparative analysis of these two compounds in two of the most pivotal transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. The higher reactivity of aryl bromides over aryl chlorides is a well-established principle in this reaction.[4] This translates to more facile coupling of this compound under standard conditions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95 (estimated) |
| 2 | 4-Chloro-3-(trifluoromethoxy)aniline | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | ~85 (estimated) |
| 3 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DME/H₂O | 80 | 8 | 92 |
| 4 | 4-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 88 |
Note: The yields for entries 1 and 2 are estimated based on the established reactivity trends and data for structurally similar compounds.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide plays a crucial role in the efficiency of this transformation. The greater reactivity of the C-Br bond in this compound allows for C-N bond formation under more moderate conditions.
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of the bromo and chloro analogs, highlighting the milder conditions generally required for the bromo-substituted substrate.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | 94 |
| 2 | 4-Chloro-3-(trifluoromethoxy)aniline | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 120 | 24 | 89 |
| 3 | 4-Bromoaniline | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 91[4] |
| 4 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | Reflux | 16 | 65[5] |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound (General Protocol)
A flame-dried Schlenk flask is charged with this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is then added under a positive flow of argon. A degassed mixture of toluene (4 mL) and water (1 mL) is added via syringe. The reaction mixture is then heated to 90°C and stirred for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination of 4-Chloro-3-(trifluoromethoxy)aniline (General Protocol)
In a glovebox, an oven-dried vial is charged with 4-Chloro-3-(trifluoromethoxy)aniline (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%). The vial is sealed, and anhydrous dioxane (5 mL) is added. The reaction mixture is then heated to 120°C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography to afford the desired N-arylated product.
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Logical Relationship of Reactivity
The difference in reactivity between the bromo and chloro anilines in palladium-catalyzed cross-coupling reactions can be summarized in the following logical diagram.
References
A Comparative Guide to the Reactivity of 4-Bromo-3-(trifluoromethoxy)aniline and 4-bromo-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of versatile building blocks is critical for the efficient synthesis of novel molecules. Halogenated anilines, particularly those bearing fluorine-containing substituents, are of significant interest due to the unique physicochemical properties these moieties impart. This guide provides a detailed comparative analysis of the reactivity of two key building blocks: 4-Bromo-3-(trifluoromethoxy)aniline and 4-bromo-3-(trifluoromethyl)aniline . The comparison focuses on their performance in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr), which are pivotal transformations in modern synthetic chemistry.
Core Reactivity Principles: A Tale of Two Electron-Withdrawing Groups
The primary distinction in reactivity between this compound and 4-bromo-3-(trifluoromethyl)aniline arises from the electronic properties of the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. Both are potent electron-withdrawing groups, a characteristic that significantly influences the reactivity of the aromatic ring and the carbon-bromine bond.
The electron-withdrawing nature of these groups is critical in several key reaction types:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The rate-determining step in these reactions is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing groups can influence the electron density at the carbon-bromine bond, affecting the ease of this cleavage.
-
Nucleophilic Aromatic Substitution (SNAr): These reactions are accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[1][2][3] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4]
The trifluoromethoxy group is generally considered to be a stronger electron-withdrawing group than the trifluoromethyl group, as reflected by their respective Hammett parameters. This difference is expected to translate into differing reactivity profiles for the two aniline derivatives.
Quantitative Comparison of Electronic Effects
To quantitatively compare the electron-withdrawing strength of the -OCF₃ and -CF₃ groups, we can refer to their Hammett substituent constants (σ). These parameters provide a measure of the electronic influence of a substituent on a reaction center.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Hansch Lipophilicity Parameter (π) |
| -CF₃ | 0.43[5] | 0.54[5] | +0.88[6] |
| -OCF₃ | 0.38 (estimated) | 0.35 (estimated) | +1.04[6] |
Note: Directly comparable Hammett constants for the 3-substituted aniline scaffold were not available in the literature. The provided values are for benzoic acid systems and serve as a general indication of electronic effects.
The -OCF₃ group also imparts greater lipophilicity, which can be a desirable property in drug design for improving membrane permeability and metabolic stability.[6]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[9][10] The reaction is sensitive to the electronic nature of the aryl halide. Electron-deficient aryl halides, such as the two compounds of interest, are generally good substrates for this transformation.[11]
Experimental Protocols
While direct side-by-side experimental data for both compounds is not available in the literature, the following protocols for reactions involving 4-bromo-3-(trifluoromethyl)aniline serve as a representative guide for setting up these transformations. Similar conditions, with potential minor optimizations, would be a logical starting point for This compound .
Representative Protocol for Suzuki-Miyaura Coupling of 4-bromo-3-(trifluoromethyl)aniline
This protocol is a general guideline and may require optimization for specific boronic acids or esters.
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromo-3-(trifluoromethyl)aniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for Buchwald-Hartwig Amination of 4-bromo-3-(trifluoromethyl)aniline[11]
This protocol is a general method and may require optimization for specific amine coupling partners.[11]
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.), and a base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.[11]
-
Add 4-bromo-3-(trifluoromethyl)aniline (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).[11]
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.[11]
-
Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring.[11]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[11]
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.[11]
-
Concentrate the filtrate and purify the residue by flash column chromatography.[11]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.[1][2][3]
Given that both the -OCF₃ and -CF₃ groups are strongly electron-withdrawing, both this compound and 4-bromo-3-(trifluoromethyl)aniline are expected to be activated towards SNAr at the bromine-bearing carbon, provided a sufficiently strong nucleophile is used. The stronger electron-withdrawing character of the -OCF₃ group would theoretically lead to a faster reaction rate for this compound compared to its -CF₃ counterpart under identical conditions.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
Both This compound and 4-bromo-3-(trifluoromethyl)aniline are valuable, electron-deficient building blocks for organic synthesis. Based on the stronger electron-withdrawing nature of the trifluoromethoxy group, it is anticipated that this compound will exhibit enhanced reactivity in Nucleophilic Aromatic Substitution reactions compared to its trifluoromethyl counterpart. In palladium-catalyzed cross-coupling reactions, both substrates are expected to be highly reactive, with subtle differences in reaction kinetics and optimal conditions likely arising from their distinct electronic and steric properties. The choice between these two reagents may ultimately depend on the specific synthetic goals, including the desired lipophilicity and metabolic stability of the final product. Further experimental studies are warranted to provide a direct quantitative comparison of their reactivity under various reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Structural Validation of 4-Bromo-3-(trifluoromethoxy)aniline: A Comparative Guide to Analytical Techniques
As of the latest literature review, a public crystal structure for 4-Bromo-3-(trifluoromethoxy)aniline has not been reported. Therefore, this guide will utilize the crystallographic data of the closely related analogue, 4-Methoxy-3-(trifluoromethyl)aniline, as a reference to illustrate the power of X-ray crystallography. This will be compared with the structural insights that can be gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound, supported by data from its trifluoromethyl analogue, 4-Bromo-3-(trifluoromethyl)aniline.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled level of structural detail, offering precise bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. This technique is the only method that can directly determine the three-dimensional structure of a molecule in the solid state.
Hypothetical X-ray Crystallography Data for this compound
While experimental data is unavailable, a hypothetical crystallographic analysis would yield the parameters necessary for a complete structural determination. As a proxy, the crystallographic data for 4-Methoxy-3-(trifluoromethyl)aniline is presented in Table 1.[1][2]
Table 1: Crystallographic Data for the Analogue 4-Methoxy-3-(trifluoromethyl)aniline [1][2]
| Parameter | Value |
| Chemical Formula | C₈H₈F₃NO |
| Formula Weight | 191.15 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 5.4140 (11) |
| b (Å) | 14.880 (3) |
| c (Å) | 21.304 (4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1716.3 (6) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.480 |
| Absorption Coefficient (mm⁻¹) | 0.14 |
| Crystal Size (mm³) | 0.10 x 0.10 x 0.10 |
Alternative Spectroscopic Techniques for Structural Validation
In the absence of a crystal structure, a combination of spectroscopic methods is employed to deduce the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons.
Expected NMR Data for this compound:
For comparison, the known NMR data for the analogue 4-Bromo-3-(trifluoromethyl)aniline provides a useful reference.[3][4][5]
Table 2: Comparison of Expected and Analogue NMR Data
| Technique | This compound (Expected) | 4-Bromo-3-(trifluoromethyl)aniline (Reported)[3][4][5] |
| ¹H NMR | Aromatic protons (3H, complex pattern), -NH₂ (2H, broad singlet) | Aromatic protons (multiplets), -NH₂ (broad singlet) |
| ¹³C NMR | 6 distinct aromatic carbon signals, C-Br, C-O, and C-N signals at characteristic chemical shifts. | 6 distinct aromatic carbon signals, C-Br, C-CF₃, and C-N signals. |
| ¹⁹F NMR | A singlet for the -OCF₃ group. | A singlet for the -CF₃ group.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
Expected IR Data for this compound:
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-N stretching, C-O stretching of the ether, C-F stretching of the trifluoromethoxy group, and C-Br stretching.
Table 3: Key IR Absorption Bands for Structural Confirmation
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Ether) | 1000-1300 |
| C-F Stretch (Trifluoromethoxy) | 1100-1200 |
| C-Br Stretch | 500-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.
Predicted Mass Spectrometry Data for this compound:
The predicted monoisotopic mass of this compound (C₇H₅BrF₃NO) is 254.9507 Da. The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 254.9507 |
| [M+H]⁺ | 255.9585 |
| [M+Na]⁺ | 277.9405 |
Experimental Protocols
Single-Crystal X-ray Crystallography (General Protocol)
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and refined to fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H, ¹³C, and other relevant spectra are acquired.
-
Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integration are analyzed to elucidate the structure.
Infrared (IR) Spectroscopy (General Protocol)
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.
-
Data Acquisition: A background spectrum of the empty sample compartment or KBr pellet is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded.
-
Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups.
Mass Spectrometry (MS) (General Protocol)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: The sample molecules are ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Workflow and Logic Diagrams
Caption: Experimental workflow for structural validation.
Caption: Comparison of information from different techniques.
Conclusion
While single-crystal X-ray crystallography remains the unequivocal method for determining the three-dimensional structure of a molecule, its application is dependent on obtaining suitable crystals. In the absence of crystallographic data for this compound, a combination of spectroscopic techniques, including NMR, IR, and MS, provides a robust framework for its structural validation. By comparing the expected spectral data with that of known analogues, researchers can confidently ascertain the structure of the target compound. This integrated analytical approach is fundamental in the fields of chemical synthesis, drug discovery, and materials science.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-(trifluoromethyl)aniline(393-36-2) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 4-Bromo-3-(trifluoromethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of 4-Bromo-3-(trifluoromethoxy)aniline derivatives against alternative scaffolds. The information presented herein, including detailed experimental protocols and data interpretation, is intended to assist researchers in designing and evaluating new chemical entities with improved metabolic profiles.
The aniline moiety is a common feature in many pharmacologically active compounds. However, it is also a well-known "structural alert" due to its susceptibility to metabolic oxidation, which can lead to the formation of reactive metabolites and potential toxicity issues.[1] The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and oral bioavailability.[2][3] Therefore, early assessment of metabolic stability is crucial in the drug discovery process.[4]
The inclusion of a trifluoromethoxy group, as seen in this compound, can often enhance metabolic stability and improve other physicochemical properties such as lipophilicity.[5] This guide will explore the standard methods for evaluating the metabolic stability of such compounds and provide a framework for comparing them to bioisosteric replacements designed to mitigate the metabolic liabilities associated with the aniline core.
Experimental Protocols
The in vitro liver microsomal stability assay is a widely used method to determine the metabolic stability of compounds, primarily assessing Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[6]
Liver Microsomal Stability Assay Protocol
This protocol outlines the key steps for assessing the metabolic stability of test compounds.
1. Preparation of Reagents and Compounds:
-
Liver Microsomes: Pooled liver microsomes from the desired species (e.g., human, rat, mouse) are used to minimize inter-individual variability.[6] They should be stored at -80°C until use. The protein concentration is typically adjusted to 20 mg/mL.[7]
-
Test Compounds: Prepare 10 mM stock solutions of the test compounds in DMSO.[8] Further dilute to a working concentration (e.g., 1 µM) in the incubation buffer.[9]
-
NADPH-Regenerating System (Cofactor Solution): This solution is crucial for the activity of CYP enzymes. A common composition includes phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), NADPH (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).[8]
-
Internal Standard (IS): A chemically stable compound used to normalize for variations in sample processing and analysis. The IS is added to the termination solution.[8]
-
Termination Solution: Ice-cold acetonitrile is typically used to stop the metabolic reaction and precipitate proteins.[6]
2. Incubation Procedure:
-
Pre-warm the liver microsome solution and the test compound solution to 37°C.
-
In a 96-well plate, combine the liver microsomes (final concentration, e.g., 0.5 mg/mL) and the test compound (final concentration, e.g., 1 µM) in phosphate buffer.[6][9]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.[8]
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]
-
Stop the reaction at each time point by adding a 3-5 fold volume of ice-cold acetonitrile containing the internal standard.[7][8]
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.[4]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[9]
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Data Presentation and Interpretation
The primary outputs of a metabolic stability assay are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[9] These parameters are used to rank-order compounds and predict their in vivo clearance.[10][11]
Table 1: Hypothetical Metabolic Stability Data for this compound and a Bioisosteric Replacement
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) |
| Compound A | This compound | 25 | 27.7 |
| Compound B | Bicyclic Amine Derivative (Bioisostere) | >60 | <11.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In this hypothetical comparison, Compound A , the parent aniline derivative, exhibits moderate metabolic stability. In contrast, Compound B , where the aniline has been replaced with a saturated bicyclic amine as a bioisostere, shows significantly improved metabolic stability with a much longer half-life and lower intrinsic clearance. This suggests that the bioisosteric replacement strategy was successful in mitigating the metabolic liabilities of the aniline moiety.[1]
Mandatory Visualizations
Caption: Workflow for the in vitro liver microsomal stability assay.
Caption: Conceptual diagram of bioisosteric replacement to improve metabolic stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. bioivt.com [bioivt.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. nbinno.com [nbinno.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. scialert.net [scialert.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Synthetic Routes of 4-Bromo-3-(trifluoromethoxy)aniline
Introduction
4-Bromo-3-(trifluoromethoxy)aniline is a valuable fluorinated building block in medicinal chemistry and materials science. The strategic placement of the bromine atom and the trifluoromethoxy group on the aniline scaffold provides versatile handles for further molecular elaboration, particularly in cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a comparative analysis of the most viable synthetic strategies for its preparation, focusing on direct bromination and a protecting group strategy, with supporting data from analogous transformations.
The primary route to this compound is the electrophilic aromatic substitution of 3-(trifluoromethoxy)aniline. In this reaction, the directing effects of the substituents are paramount. The potent activating amino group (-NH₂) is a strong ortho-, para-director, while the trifluoromethoxy group (-OCF₃) is a deactivating, meta-director. The directing power of the amino group dominates, favoring substitution at the positions para (position 4) and ortho (positions 2 and 6) to it.[1] Due to steric considerations and electronic preferences, the 4-bromo isomer is expected to be the major product.[1][2]
However, the high reactivity of the aniline ring can lead to the formation of multiple isomers and polybrominated byproducts.[1][3] To address this, two primary methodologies are compared: a direct, single-step bromination and a more controlled, multi-step approach involving an amine-protecting group.
Logical Workflow of Synthetic Routes
Caption: Comparative workflow for the synthesis of this compound.
Comparison of Synthetic Methods
The following table summarizes the key quantitative and qualitative differences between the direct and protecting group strategies. The experimental data is based on protocols for the closely related synthesis of 4-bromo-3-(trifluoromethyl)aniline, which serves as a reliable model for this transformation.[2][3][4]
| Parameter | Method A: Direct Bromination | Method B: Protecting Group Strategy |
| Starting Material | 3-(Trifluoromethoxy)aniline | 3-(Trifluoromethoxy)aniline |
| Key Reagents | N-Bromosuccinimide (NBS), DMF | 1. Acetic Anhydride2. Bromine, Acetic Acid3. HCl (aq) |
| Number of Steps | 1 | 3 (Protection, Bromination, Deprotection) |
| Typical Reaction Time | ~3 hours[4] | ~4-6 hours (total)[3] |
| Reported Yield * | 90-92%[4] | >85% (overall) |
| Selectivity | Good para-selectivity, risk of minor isomers | Excellent para-selectivity, minimizes byproducts[3] |
| Process Simplicity | High (single step, simple workup) | Moderate (multiple steps and isolations) |
| Key Advantage | Efficiency, speed, high throughput | High purity, excellent regiocontrol[3] |
*Yields are reported for the synthesis of the analogous compound, 4-bromo-3-(trifluoromethyl)aniline, and are expected to be similar for the target molecule.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally similar compounds and represent robust methods for preparing this compound.
Method A: Direct Bromination using N-Bromosuccinimide (NBS)
This one-step method is efficient and uses a mild brominating agent, offering high yields of the desired para-isomer.[2][4]
-
Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 equivalent) in a minimum amount of DMF. Add this NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and then a brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization or column chromatography if necessary.[2]
Method B: Bromination via Acetyl Protection
This three-step method involves protecting the highly activating amino group as an acetamide. This reduces the ring's reactivity, preventing over-bromination and ensuring high regioselectivity for the para-position.[3]
Step 1: Acetylation of 3-(Trifluoromethoxy)aniline
-
In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
After the initial exothermic reaction subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction proceeds to completion. The product, 3-acetamido-benzotrifluoromethoxy, can be isolated by pouring the mixture into cold water and filtering the resulting precipitate.
Step 2: Bromination of the Protected Intermediate
-
Dissolve the dried 3-acetamido-benzotrifluoromethoxy (1.0 eq) in glacial acetic acid and cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the low temperature.
-
After addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamido-benzotrifluoromethoxy. Collect the product by vacuum filtration and wash with water.
Step 3: Hydrolysis (Deprotection)
-
To the crude 4-bromo-3-acetamido-benzotrifluoromethoxy, add a solution of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product, this compound.
-
Collect the product by vacuum filtration, wash with water, and dry. Further purification can be performed by recrystallization or column chromatography.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-3-(trifluoromethoxy)aniline: A Comprehensive Guide
For Immediate Reference: Treat 4-Bromo-3-(trifluoromethoxy)aniline as hazardous waste. Professional high-temperature incineration is the required method of disposal. Do not dispose of down the drain or in regular solid waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Profile and Quantitative Data
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin |
Essential Safety and Operational Protocols for 4-Bromo-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Bromo-3-(trifluoromethoxy)aniline (CAS No: 393-36-2). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this hazardous chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also identified as a skin sensitizer and may cause organ damage through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table outlines the mandatory PPE for handling this chemical.[1][2]
| PPE Category | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All handling of the solid compound and its solutions should be conducted in a fume hood.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®). Nitrile gloves are not recommended for prolonged contact.[2] Double-gloving is advisable.[4] | Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[1] |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[1] | Protects eyes from dust particles and splashes of solutions containing the compound.[1] |
| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing that fully covers the legs.[1] | Protects the skin from accidental spills and contamination.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[4] | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is necessary for operations that may generate dust or aerosols, especially if engineering controls are insufficient.[1][2] | Prevents inhalation of airborne dust or aerosols, a primary route of exposure.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach is crucial for the safe handling of this compound.
Handling Protocol:
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.[1]
-
Ensure all necessary PPE is available and in good condition.[1]
-
Verify that the chemical fume hood and other engineering controls are functioning correctly.[1]
-
Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]
-
-
Handling:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.[4]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[4]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[4]
-
Storage Protocol:
To ensure the stability and purity of this compound, the following storage conditions must be met:
| Storage Parameter | Specification |
| Container | Tightly closed, properly labeled container.[1][5] |
| Environment | Cool, dry, dark, and well-ventilated area.[1][2][5] |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids.[2][5] |
| Security | Store in a locked cabinet or a secure area accessible only to authorized personnel.[1] |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air.[2] If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3] Seek immediate medical attention. |
Spill and Leak Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2]
-
Collect: Carefully scoop the absorbed material into a sealable, labeled plastic bag for hazardous waste.[2]
-
Decontaminate: Wipe the spill area with a suitable decontaminating solution, and place all cleaning materials into a second sealable bag.[2]
-
Dispose: Label both bags as hazardous waste containing 4-Bromo-3-(trifluoromethyl)aniline and arrange for disposal through your institution's hazardous waste management program.[2]
-
Wash: Thoroughly wash your hands with soap and water after cleanup.[2]
Disposal Plan
Proper disposal of 4-Bromo-3-(trifluoromethyl)aniline and associated waste is critical to prevent environmental contamination and ensure safety. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]
Waste Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Dispose of the chemical and any contaminated disposable labware (e.g., gloves, weighing paper) as hazardous waste. Place in a designated, sealed, and properly labeled container.[1] |
| Liquid Waste (Solutions) | Collect in a designated, sealed, and properly labeled container for halogenated organic waste.[6][7] |
| Contaminated Glassware | Reusable glassware must be thoroughly decontaminated. Rinse with a suitable solvent (collecting the rinse as hazardous waste) and then wash with soap and water.[1] |
All waste containing this compound must be treated as hazardous waste and disposed of through a licensed chemical waste management company, which will typically use high-temperature incineration.[2][8]
Experimental Protocols
Photostability Testing Protocol:
This protocol can be used to assess the stability of 4-Bromo-3-(trifluoromethyl)aniline upon exposure to UV light.
-
Prepare a standard solution of 4-Bromo-3-(trifluoromethyl)aniline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.[5]
-
Transfer aliquots of the solution into quartz cuvettes or tubes.[5]
-
Prepare a control sample by wrapping a cuvette in aluminum foil to protect it from light.[5]
-
Place the samples in a photostability chamber equipped with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm).[5]
-
Expose the samples to UV light for a defined period.
-
Analyze the samples at various time points using a suitable analytical method (e.g., HPLC-UV) to determine the degradation of the compound.
-
Compare the results of the exposed samples to the control sample to quantify the extent of photodegradation.
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling of 4-Bromo-3-(trifluoromethyl)aniline.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
